RO-5963
Description
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Properties
Molecular Formula |
C24H21ClF2N4O5 |
|---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
2-[5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide |
InChI |
InChI=1S/C24H21ClF2N4O5/c1-11-16(25)4-3-15-13(8-28-20(11)15)7-19-23(35)31(24(36)30-19)21(22(34)29-14(9-32)10-33)12-2-5-17(26)18(27)6-12/h2-8,14,21,32-33,35H,9-10H2,1H3,(H,29,34)(H,30,36)/b13-7+ |
InChI Key |
IFYMUYSGUSHEPI-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C(C=CC\2=C1N=C/C2=C\C3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
RO-5963: A Technical Guide to a Dual p53-MDM2/MDMX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by the oncoproteins MDM2 and MDMX. In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2 and/or MDMX. While inhibitors targeting the p53-MDM2 interaction have shown promise, their efficacy can be limited in tumors overexpressing MDMX. RO-5963 was developed as a potent, cell-permeable, small-molecule dual inhibitor of both the p53-MDM2 and p53-MDMX interactions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies for its characterization.
Introduction
The p53 tumor suppressor is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby maintaining genomic integrity.[1] The activity of p53 is primarily negatively regulated by two homologous proteins, MDM2 and MDMX (also known as HDM2 and HDMX in humans, respectively).[2] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[3] Furthermore, MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2]
While both proteins are crucial negative regulators of p53, they have distinct roles. MDM2 is the primary regulator of p53 stability, whereas MDMX, lacking intrinsic E3 ligase activity, primarily inhibits p53's transcriptional activity.[3] However, MDMX can heterodimerize with MDM2 and enhance the MDM2-mediated ubiquitination and degradation of p53.[4] In a significant portion of human cancers that retain wild-type p53, the function of this tumor suppressor is inactivated through the overexpression of MDM2 or MDMX.[5]
The development of small molecules that disrupt the p53-MDM2 interaction, such as the nutlin family of compounds, has been a key strategy in oncology.[6] However, the efficacy of these inhibitors is often compromised in tumors that overexpress MDMX, as they do not effectively inhibit the p53-MDMX interaction.[3][6] This has underscored the therapeutic potential of dual inhibitors that can simultaneously block the interaction of p53 with both MDM2 and MDMX. This compound was identified as such a dual inhibitor, capable of restoring p53 function in cancer cells with high levels of MDMX.[4]
Mechanism of Action
This compound is a chemical analog of RO-2443, optimized for improved solubility.[6] It functions by binding to the p53-binding pocket on both MDM2 and MDMX.[6][7] Structural studies of the related compound RO-2443 in complex with MDMX revealed a unique mechanism of action where the inhibitor induces homo- and/or heterodimerization of MDM2 and MDMX proteins.[6] This dimerization is driven by the small molecule, which forms a dimeric core that occludes the p53-binding pockets of the two protein molecules.[6] By preventing p53 from binding to its negative regulators, this compound leads to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21 and MDM2 itself (in a negative feedback loop), leading to cell cycle arrest and apoptosis.[4][6]
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | p53-MDM2 | ~17 | [6] |
| p53-MDMX | ~24 | [6] | |
| Nutlin-3a | p53-MDM2 | ~19 | [6] |
| p53-MDMX | ~9000 | [6] |
Table 2: Cellular Activity (Cell Viability)
| Cell Line | p53 Status | MDMX Status | EC50 of this compound (µM) | Reference |
| MCF7 | Wild-Type | High | ~2 | [5] |
| HCT116 | Wild-Type | Moderate | ~2-3 | [5] |
| RKO | Wild-Type | Moderate | ~2-3 | [5] |
| SW480 | Mutant | - | >10 | [5] |
| MDA-MB-435 | Mutant | - | >10 | [5] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are based on published literature and standard laboratory methods.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against the p53-MDM2 and p53-MDMX interactions.
-
Principle: The assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to MDM2 or MDMX protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Protocol:
-
Reagents:
-
Recombinant human MDM2 (N-terminal domain) and MDMX (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 peptide).[8]
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BSA and 0.01% Tween-20).
-
This compound and control compounds serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add serially diluted this compound or control compound.
-
Add a solution containing the fluorescently labeled p53 peptide (e.g., 50 nM final concentration) and either MDM2 or MDMX protein (e.g., 1 µM final concentration) to each well.[8]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[8]
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition and no protein for 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF7, HCT116, RKO, SW480, MDA-MB-435) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.[6]
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.
-
-
Western Blot Analysis
This technique is used to detect the levels of specific proteins (p53, p21, MDM2) in cells treated with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by secondary antibodies conjugated to an enzyme that catalyzes a chemiluminescent reaction.
-
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells (e.g., MCF7) with various concentrations of this compound for 24 hours.[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Transfer:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the disruption of the p53-MDM2 and p53-MDMX interactions by this compound in a cellular context.
-
Principle: An antibody against a specific protein (the "bait," e.g., p53) is used to pull down the bait protein and any interacting proteins (the "prey," e.g., MDM2 or MDMX) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated prey protein in the presence of an inhibitor indicates disruption of the interaction.
-
Protocol:
-
Cell Treatment and Lysis:
-
Treat MCF7 cells with this compound (e.g., 10 or 20 µM) or a control compound for 4 hours.[6]
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% Nonidet P-40).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-p53 antibody or an anti-MDMX antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against p53, MDM2, and MDMX.
-
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or PE). A viability dye (e.g., propidium iodide, PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., MCF7, ZR75-30) with this compound (e.g., 10 or 20 µM) for 48 hours.[6]
-
Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry, detecting the fluorescence signals from the Annexin V conjugate and the viability dye.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
-
In Vivo Studies and Pharmacokinetics
While this compound demonstrated potent in vitro and cellular activity, it was reported to have poor pharmacological characteristics, which rendered it unsuitable for further development and in vivo studies.[1] Consequently, there is no publicly available data on the in vivo efficacy or pharmacokinetic profile of this compound.
Summary and Future Directions
This compound is a potent dual inhibitor of the p53-MDM2 and p53-MDMX interactions. It effectively reactivates the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis, particularly in cells that overexpress MDMX where MDM2-selective inhibitors are less effective.[4][6] The unique dimerization-based mechanism of action provides a novel approach to antagonizing these key oncoproteins.
Although the preclinical development of this compound did not proceed to in vivo studies due to unfavorable pharmacological properties, the compound serves as an important proof-of-concept for the therapeutic strategy of dual MDM2/MDMX inhibition. Further optimization of this chemical scaffold could lead to the development of drug candidates with improved pharmacokinetic profiles suitable for clinical evaluation in patients with wild-type p53 tumors.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pharmacokinetics of Darolutamide in Mouse - Assessment of the Disposition of the Diastereomers, Key Active Metabolite and Interconversion Phenomenon: Implications to Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page not found | Medicine [medicine.tulane.edu]
RO-5963 chemical structure and properties
An In-depth Technical Guide to RO-5963: A Dual p53-MDM2/MDMX Inhibitor For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, small-molecule dual inhibitor of the p53-MDM2 and p53-MDMX interactions. By disrupting these critical negative regulatory interactions, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and mechanism of action of this compound. Detailed methodologies for key in vitro experiments are presented, along with a summary of its cellular activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics targeting the p53 pathway.
Chemical Structure and Properties
This compound was developed through the chemical optimization of an earlier compound, RO-2443, to improve its aqueous solubility and overall pharmacological properties.[1][2][3]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Data |
| SMILES | OCC(CO)NC(C(C1=CC(F)=C(F)C=C1)N2C(/C(NC2=O)=C\C(C3=CC=C4Cl)=CNC3=C4C)=O)=O[4] |
| Appearance | Light yellow to yellow solid[4] |
| Solubility | Improved water solubility compared to its precursor, RO-2443.[1][2][3] Soluble in DMSO (150 mg/mL).[4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[4] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[4][5] This dual-targeting capability is a significant advantage over first-generation MDM2 inhibitors, such as nutlins, which are largely ineffective against MDMX.[1][6]
Table 2: In Vitro Inhibitory Potency of this compound
| Target Interaction | IC50 Value |
| p53-MDM2 | ~17 nM[1][4][5][7][8] |
| p53-MDMX | ~24 nM[1][4][5][7][8] |
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest and apoptosis.[9][10][11] Its activity is tightly controlled by the E3 ubiquitin ligases MDM2 and its homolog MDMX, which bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation.[8][11][12] In many cancers with wild-type p53, MDM2 and/or MDMX are overexpressed, effectively inactivating the p53 pathway.[10][13]
This compound binds to the p53-binding pockets of both MDM2 and MDMX, inducing their dimerization and preventing them from interacting with p53.[1][7] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[1][9]
Signaling pathway of this compound action.
Experimental Protocols
In Vitro Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the IC50 values of inhibitors for the p53-MDM2/MDMX interaction.
Methodology:
-
Reagents: Recombinant GST-tagged MDM2 or MDMX, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.
-
Procedure: a. Prepare serial dilutions of this compound in an appropriate assay buffer. b. In a 384-well plate, add the this compound dilutions, followed by the GST-MDM2/MDMX and biotin-p53 peptide. c. Incubate for 1 hour at room temperature to allow for binding. d. Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665). e. Incubate for another 1-2 hours at room temperature, protected from light. f. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition (derived from the HTRF ratio) against the log concentration of this compound and fit a four-parameter logistic equation to determine the IC50.
Cellular p53 Pathway Activation (Western Blot)
This protocol details the assessment of p53 stabilization and downstream target gene expression in treated cells.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with wild-type p53 (e.g., MCF7, HCT116) and allow them to adhere overnight. Treat the cells with a dose range of this compound for 24 hours.[1]
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression relative to the vehicle-treated control.
Workflow for Western Blot analysis.
Cell Viability and Apoptosis Assays
Cell Viability (e.g., CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate and treat with a dilution series of this compound for 5 days.[1]
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the IC50 for cell growth inhibition.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound for 48 hours.[1]
-
Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Summary of Cellular Activity
This compound demonstrates potent and selective anti-proliferative activity in cancer cell lines expressing wild-type p53.[1][14] Its activity is significantly diminished in cells with mutant p53, confirming its on-target, p53-dependent mechanism of action.[14]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | IC50 for Cell Growth Inhibition | Reference |
| MCF7 (Breast) | Wild-Type | ~2 µM | [14] |
| HCT116 (Colon) | Wild-Type | ~2-3 µM | [14] |
| RKO (Colon) | Wild-Type | ~2-3 µM | [14] |
| SW480 (Colon) | Mutant | >10 µM | [14] |
| MDA-MB-435 (Melanoma) | Mutant | >10 µM | [14] |
Importantly, this compound shows superior apoptotic activity compared to nutlins in cancer cells that overexpress MDMX, such as the MCF7 breast cancer cell line.[1][5]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that potently and dually inhibits the p53-MDM2 and p53-MDMX interactions. Its ability to activate the p53 pathway in a wide range of cellular contexts, particularly in tumors overexpressing MDMX, underscores the potential of dual inhibitors in cancer therapy. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and next-generation compounds targeting this critical oncogenic pathway.
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p53 inhibitors MDM2/MDMX complex is required for control of p53 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the Mdm2-p53 pathway by the ubiquitin E3 ligase MARCH7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
RO-5963: A Dual Inhibitor Approach to p53 Stabilization
An In-depth Technical Guide on the Core Mechanism of Action
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage. Its functions, which include inducing cell cycle arrest, apoptosis, and senescence, are tightly regulated to prevent uncontrolled cell growth. In many cancers, the p53 pathway is inactivated, often through the overexpression of its negative regulators, MDM2 and MDMX. RO-5963 has emerged as a potent small-molecule inhibitor that stabilizes and reactivates p53 by targeting these key interactions. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism: Dual Inhibition of p53-MDM2 and p53-MDMX Interactions
The primary mechanism by which this compound stabilizes p53 is through its function as a dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[1][2] In normal cellular processes, MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This maintains p53 at low levels in the absence of cellular stress. MDMX, a structural homolog of MDM2, also binds to p53 and inhibits its transcriptional activity, although it lacks intrinsic E3 ligase activity.[2][5]
This compound is designed to occupy the hydrophobic pocket on both MDM2 and MDMX that is responsible for binding to p53.[5] By competitively inhibiting these interactions, this compound effectively shields p53 from MDM2-mediated degradation and relieves the transcriptional repression imposed by both MDM2 and MDMX.[1] This leads to the accumulation of stabilized, transcriptionally active p53 in the nucleus.
An interesting aspect of this compound's mechanism is its ability to induce the dimerization of MDM2 and MDMX.[1][2] This induced dimerization is thought to contribute to the protection of MDMX from MDM2-mediated degradation.[1]
Quantitative Efficacy of this compound
The potency of this compound in inhibiting the p53-MDM2 and p53-MDMX interactions has been quantified through various in vitro assays.
| Parameter | Target | Value | Reference |
| IC50 | p53-MDM2 | ~17 nM | [1][2][6] |
| IC50 | p53-MDMX | ~24 nM | [1][2][6] |
| IC50 (Cell Growth Inhibition) | MCF-7 (p53 wild-type) | 2 µM | [5] |
| IC50 (Cell Growth Inhibition) | HCT-116 (p53 wild-type) | 2-3 µM | [5] |
| IC50 (Cell Growth Inhibition) | RKO (p53 wild-type) | 2-3 µM | [5] |
| IC50 (Cell Growth Inhibition) | SW480 (p53 mutant) | > 10 µM | [5] |
| IC50 (Cell Growth Inhibition) | MDA-MB-435 (p53 mutant) | > 10 µM | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the p53-MDM2/MDMX signaling pathway and the intervention by this compound.
Caption: this compound disrupts the negative regulation of p53 by MDM2 and MDMX.
Consequential Effects on p53 Downstream Targets
The stabilization and activation of p53 by this compound lead to the transcriptional upregulation of its downstream target genes. This has been observed in various cancer cell lines with wild-type p53.[1]
-
p21 (CDKN1A): this compound treatment leads to a dose-dependent increase in both p21 mRNA and protein levels.[1] p21 is a potent cyclin-dependent kinase inhibitor that mediates p53-dependent cell cycle arrest.
-
MDM2: As part of a negative feedback loop, activated p53 increases the transcription of the MDM2 gene.[5] Consequently, treatment with this compound results in elevated MDM2 protein levels.[1]
-
Apoptotic Genes: this compound has been shown to induce the expression of pro-apoptotic genes such as BAX and to enhance apoptosis in cancer cells, particularly in those overexpressing MDMX where MDM2-specific inhibitors are less effective.[1]
Experimental Protocols
The following are descriptions of key experimental methodologies used to elucidate the mechanism of this compound.
Western Blotting
Purpose: To determine the protein levels of p53 and its downstream targets (p21, MDM2) in response to this compound treatment.
Methodology:
-
Cancer cell lines (e.g., MCF7, HCT116) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[1]
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein for each sample are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p53, p21, and MDM2. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of the protein levels.
Immunoprecipitation
Purpose: To demonstrate that this compound disrupts the physical interaction between p53 and MDM2/MDMX in cells.
Methodology:
-
Cancer cells are treated with this compound or a control substance.[1]
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
The cell lysate is pre-cleared to reduce non-specific binding.
-
A primary antibody targeting either p53 or MDMX is added to the lysate to form an antibody-protein complex.[1]
-
Protein A/G-conjugated beads are added to the lysate, which bind to the antibody-protein complex, "pulling down" the target protein and any interacting partners.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against the interacting proteins (e.g., blotting for MDM2 and p53 after an MDMX pulldown). A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound.
Caption: Workflow for evaluating this compound's effects on cancer cells.
Conclusion
This compound represents a targeted therapeutic strategy that restores the tumor-suppressive functions of p53 by concurrently inhibiting its two major negative regulators, MDM2 and MDMX. Its ability to stabilize p53, leading to the activation of downstream pathways responsible for cell cycle arrest and apoptosis, makes it a promising candidate for the treatment of cancers that retain wild-type p53. The data and experimental evidence strongly support a mechanism of action centered on the disruption of these critical protein-protein interactions.
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 6. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]
RO-5963: A Technical Guide to Induced Dimerization of MDM2 and MDMX for p53 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-5963 is a potent and specific small-molecule dual inhibitor of the p53-MDM2 and p53-MDMX interactions. Its unique mechanism of action involves the induction of both homo- and heterodimerization of MDM2 and MDMX, leading to the stabilization and activation of the p53 tumor suppressor protein. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative data from key experiments, and detailed protocols for its characterization. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and explore the therapeutic potential of this compound.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers that retain wild-type p53, its function is abrogated by the overexpression of its primary negative regulators, MDM2 and MDMX. While MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, MDMX, although lacking intrinsic E3 ligase activity, can inhibit p53's transcriptional activity and enhance MDM2-mediated p53 degradation through heterodimerization.[1][2] Consequently, the simultaneous inhibition of both MDM2 and MDMX is a promising therapeutic strategy for reactivating p53 in cancer cells.
This compound is a novel small molecule that effectively inhibits the binding of p53 to both MDM2 and MDMX.[3][4] Unlike traditional competitive inhibitors, this compound functions by inducing the dimerization of MDM2 and MDMX, thereby preventing their interaction with p53 and leading to a robust activation of the p53 pathway.[3] This guide delves into the technical details of this compound's mechanism and provides practical information for its scientific evaluation.
Mechanism of Action: Induced Dimerization
This compound's primary mechanism of action is the induction of homo- and heterodimerization of the N-terminal p53-binding domains of MDM2 and MDMX.[3] This is a distinct mechanism compared to first-generation MDM2 inhibitors like Nutlin-3a, which only block the p53-MDM2 interaction. By promoting the formation of MDM2-MDM2 homodimers, MDMX-MDMX homodimers, and MDM2-MDMX heterodimers, this compound effectively sequesters these negative regulators, preventing them from binding to and inhibiting p53. This leads to the accumulation of p53, followed by the transcriptional activation of its target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Binding Affinities of this compound
| Target Interaction | IC50 (nM) | Reference |
| p53-MDM2 | ~17 | [3][4] |
| p53-MDMX | ~24 | [3][4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | MDMX Expression | This compound EC50 (µM) for Cell Viability | Reference |
| MCF7 | Wild-type | High | ~2-3 | [3] |
| HCT116 | Wild-type | Moderate | ~2-3 | [3] |
| RKO | Wild-type | Low | ~2-3 | [3] |
| SW480 | Mutant | N/A | >10 | [3] |
| MDA-MB-435 | Mutant | N/A | >10 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and information extracted from the primary literature on this compound.
Co-Immunoprecipitation to Demonstrate MDM2-MDMX Dimerization
This protocol describes how to perform co-immunoprecipitation (co-IP) to show the interaction between MDM2 and MDMX in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-MDMX for immunoprecipitation, anti-MDM2 and anti-MDMX for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle control (DMSO) for the indicated time (e.g., 4 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-MDMX antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
-
Washing: Wash the beads three times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-MDM2 and anti-MDMX antibodies. An increased amount of co-precipitated MDM2 in the this compound-treated sample compared to the control indicates induced dimerization.
Western Blotting for p53 Pathway Activation
This protocol details the detection of p53, p21, and MDM2 protein levels by Western blotting following this compound treatment.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.1-20 µM) for a specified duration (e.g., 24 hours).[3]
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Increased levels of p53, p21, and MDM2 in this compound-treated cells indicate p53 pathway activation.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 5 days).[3]
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the EC50 value from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines (e.g., MCF7, ZR75-30)[3]
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10-20 µM) for the desired time (e.g., 48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound represents a significant advancement in the development of p53-activating cancer therapeutics. Its unique mechanism of inducing MDM2 and MDMX dimerization provides a robust method for reactivating the p53 pathway in tumors that overexpress these negative regulators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the potential of this compound and similar dual inhibitors in the fight against cancer.
References
RO-5963: A Technical Guide on its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-5963 is an investigational small molecule that functions as a dual inhibitor of the p53-MDM2 and p53-MDMX interactions.[1] By disrupting these protein-protein interactions, this compound stabilizes the p53 tumor suppressor protein, leading to the activation of p53 signaling pathways.[2] This activation culminates in two primary cellular outcomes: cell cycle arrest and apoptosis, making this compound a compound of interest in oncology research.[2] This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its roles in inducing apoptosis and cell cycle arrest. It includes a summary of its in vitro activity, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Introduction to this compound
The tumor suppressor protein p53 is a critical regulator of cellular processes that prevent cancer development, including cell cycle arrest, DNA repair, and apoptosis.[3][4] The activity of p53 is tightly controlled by its negative regulators, murine double minute 2 (MDM2) and murine double minute X (MDMX).[1] Both MDM2 and MDMX can bind to p53 and inhibit its transcriptional activity.[1] MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[4] In many cancers where p53 is not mutated, its function is often suppressed by the overexpression of MDM2 and/or MDMX.[5]
Small-molecule inhibitors that disrupt the p53-MDM2 interaction, such as nutlins, have shown therapeutic potential. However, their efficacy can be limited in tumors that overexpress MDMX, as these inhibitors do not effectively target the p53-MDMX interaction.[2] this compound was developed as a dual inhibitor to overcome this limitation by targeting both MDM2 and MDMX, thereby enabling a more complete restoration of p53 function in a broader range of cancer types.[1][2] Structural studies have indicated that this compound induces the formation of dimeric protein complexes of MDM2 and MDMX, which sequesters them from binding to p53.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
By inhibiting both MDM2 and MDMX, this compound effectively stabilizes p53 and promotes its accumulation in the nucleus.[1][2] This leads to the transcriptional activation of p53 target genes, which orchestrate the cellular responses of cell cycle arrest and apoptosis.[2]
Cell Cycle Arrest
Activated p53 can induce cell cycle arrest, primarily at the G1 and G2 phases of the cell cycle.[2][3] A key mediator of this process is the transcriptional activation of the gene CDKN1A, which encodes the p21 protein.[2][3] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression. The inhibition of these complexes prevents the phosphorylation of key substrates required for the G1/S and G2/M transitions, thereby halting cell division.[3] Treatment of cancer cells with this compound has been shown to potently arrest cell cycle progression in the G1 and G2 phases, leading to a depletion of the S phase cell population.[2]
Apoptosis
Apoptosis, or programmed cell death, is another major outcome of p53 activation.[2][3] p53 can induce apoptosis through the transcriptional activation of pro-apoptotic genes, such as those belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins can disrupt the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis. This compound has demonstrated significantly higher apoptotic activity compared to MDM2-specific inhibitors like nutlin in cancer cell lines that overexpress MDMX.[1][2] This suggests that the dual inhibition of MDM2 and MDMX by this compound is crucial for robustly activating the apoptotic pathway in these cellular contexts.[2]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | IC50 (nM) |
| p53-MDM2 | ~17 |
| p53-MDMX | ~24 |
| Data from in vitro binding assays.[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | EC50 (µM) |
| MCF7 (Breast Cancer) | Wild-Type | < 1 |
| HCT116 (Colon Cancer) | Wild-Type | < 1 |
| RKO (Colon Cancer) | Wild-Type | < 1 |
| SW480 (Colon Cancer) | Mutant | > 10 |
| MDA-MB-435 (Melanoma) | Mutant | > 10 |
| Cell viability was assessed after 5 days of incubation with this compound.[2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values using a non-linear regression analysis.
Western Blot Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle for 24 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 1,500 rpm for 5 minutes.
-
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic strategy for cancers that maintain wild-type p53 but have its function suppressed by the overexpression of MDM2 and, critically, MDMX.[1][2] Its ability to dually inhibit these negative regulators leads to a robust activation of the p53 pathway, resulting in significant cell cycle arrest and apoptosis in preclinical models.[2] The data presented in this guide highlight the potent and specific activity of this compound, providing a strong rationale for its continued investigation and development as a targeted anti-cancer agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The Development of p53-Targeted Therapies for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The p53 Pathway: A Guardian Under Siege and the Promise of Dual Inhibition by RO-5963
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity and preventing the onset of cancer.[1] Encoded by the TP53 gene, p53 functions as a critical transcription factor that responds to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia.[2] Upon activation, p53 orchestrates a complex network of cellular responses, primarily leading to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis (programmed cell death).[3][4] The functional inactivation of the p53 pathway, which occurs in over half of all human cancers, underscores its significance as a central target for therapeutic intervention.[3]
A key regulatory axis in the p53 pathway involves its interaction with the oncoproteins MDM2 and MDMX (also known as MDM4). Both MDM2 and MDMX are negative regulators of p53, acting to suppress its tumor-suppressive functions.[4] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thereby maintaining low intracellular levels of p53 in unstressed cells.[5] MDMX, while lacking intrinsic E3 ligase activity, can heterodimerize with MDM2 to enhance its activity and also directly binds to the p53 transactivation domain, inhibiting its transcriptional activity.[4] Overexpression of MDM2 or MDMX is a common mechanism for p53 inactivation in cancers that retain wild-type TP53.[6]
This has led to the development of therapeutic strategies aimed at disrupting the p53-MDM2/MDMX interactions to reactivate p53 function. RO-5963 has emerged as a potent, small-molecule dual inhibitor of both the p53-MDM2 and p53-MDMX interactions, offering a promising approach to overcoming the limitations of molecules that only target the p53-MDM2 axis.[4] This technical guide provides a comprehensive overview of the p53 pathway, the mechanism of action of this compound, and detailed experimental protocols for its evaluation.
The p53 Signaling Pathway
Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by MDM2.[5] However, in response to cellular stress signals, a cascade of post-translational modifications, primarily phosphorylation, stabilizes and activates p53.[2] Activated p53 then binds to specific DNA sequences, known as p53 response elements, in the promoter regions of its target genes, leading to their transcriptional activation.[7]
The downstream effects of p53 activation are context-dependent but generally fall into three main categories:
-
Cell Cycle Arrest: p53 can induce cell cycle arrest at the G1/S and G2/M checkpoints, providing time for DNA repair.[4] A key mediator of this process is the cyclin-dependent kinase inhibitor p21 (CDKN1A), a direct transcriptional target of p53.[6]
-
DNA Repair: p53 can activate the transcription of genes involved in various DNA repair pathways, helping to maintain genomic stability.[1]
-
Apoptosis: If cellular damage is too severe to be repaired, p53 can trigger apoptosis through the transcriptional activation of pro-apoptotic genes, such as BAX, PUMA, and NOXA.[7][8]
The intricate regulation of the p53 pathway is crucial for normal cellular function, and its disruption is a hallmark of cancer.
This compound: A Dual Inhibitor of p53-MDM2/MDMX
This compound is a small molecule designed to disrupt the protein-protein interactions between p53 and its negative regulators, MDM2 and MDMX. By binding to the p53-binding pockets of both MDM2 and MDMX, this compound prevents them from interacting with and inhibiting p53.[4] This leads to the stabilization and accumulation of p53 in the nucleus, resulting in the transcriptional activation of its downstream target genes.
The dual-inhibitory nature of this compound is a key advantage. Many cancer cells that are resistant to MDM2-only inhibitors exhibit high levels of MDMX. By simultaneously targeting both MDM2 and MDMX, this compound can overcome this resistance and effectively reactivate the p53 pathway in a broader range of tumors.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| p53-MDM2 | ~17 | [1] |
| p53-MDMX | ~24 | [1] |
Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | 2-3 | [6] |
| HCT-116 | 2-3 | [6] |
| RKO | 2-3 | [6] |
Table 3: Cellular Activity of this compound in p53 Mutant Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SW480 | >10 | [6] |
| MDA-MB-435 | >10 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for p53 Pathway Proteins
This protocol is used to assess the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The p53 pathway remains a cornerstone of cancer research, and its reactivation in tumor cells is a highly sought-after therapeutic strategy. The development of dual MDM2/MDMX inhibitors like this compound represents a significant advancement in this field. By effectively liberating p53 from its two primary negative regulators, this compound has demonstrated the potential to induce robust p53-dependent cell cycle arrest and apoptosis in a wide range of cancer cell lines, including those resistant to MDM2-selective inhibitors. The in-depth understanding of the p53 pathway and the availability of detailed experimental protocols are crucial for the continued investigation and development of such promising therapeutic agents. Further preclinical and clinical evaluation of this compound and similar compounds is warranted to fully assess their therapeutic potential in the fight against cancer.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
RO-5963: A Technical Guide for Research in MDMX-Overexpressing Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by two key negative regulators, MDM2 and its homolog MDMX (also known as MDM4). In a significant portion of human cancers where p53 is not mutated, its tumor-suppressive functions are often abrogated by the overexpression of MDM2 or MDMX. While inhibitors targeting the MDM2-p53 interaction have shown promise, their efficacy can be limited in tumors that overexpress MDMX. RO-5963 is a potent, cell-permeable small molecule that acts as a dual inhibitor of both MDM2 and MDMX, offering a promising therapeutic strategy for cancers harboring wild-type p53 and overexpressing MDMX. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and key quantitative data to facilitate further research and drug development efforts in this area.
Mechanism of Action
This compound functions by disrupting the protein-protein interactions between p53 and both of its negative regulators, MDM2 and MDMX.[1][2] By binding to the p53-binding pocket of both MDM2 and MDMX, this compound prevents these proteins from targeting p53 for proteasomal degradation and inhibiting its transcriptional activity.[3] This leads to the stabilization and accumulation of p53 protein in the nucleus.[1][4] The activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (encoding p21) and MDM2 itself, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] A key feature of this compound is its ability to overcome the resistance to MDM2-only inhibitors observed in cancers with high levels of MDMX.[4]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Preliminary Efficacy of RO-5963: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary efficacy of RO-5963, a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). The content herein is intended for researchers, scientists, and drug development professionals, summarizing key preclinical findings and experimental methodologies.
Introduction
This compound is a cell-permeable, small-molecule compound that has demonstrated potential as an anti-cancer agent by targeting the p53 signaling pathway.[1] It is a derivative of RO-2443, optimized for improved water solubility.[2][3] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4] In many cancers where p53 is not mutated, its function is often suppressed by the negative regulatory proteins MDM2 and MDMX.[5][6] this compound acts by disrupting the interaction between p53 and both MDM2 and MDMX, leading to the stabilization and activation of p53 and subsequent downstream anti-tumor effects.[7][8] This dual-inhibition mechanism may offer an advantage in tumors that overexpress MDMX, a scenario where MDM2-specific inhibitors like nutlins can be less effective.[6][7]
Mechanism of Action
This compound functions as a dual inhibitor, blocking the binding of p53 to both MDM2 and MDMX.[9] Unlike competitive inhibitors that directly block the p53 binding pocket, this compound induces the formation of dimeric complexes of MDM2 and MDMX.[7][8] This dimerization occludes the p53-binding sites, preventing the negative regulation of p53.[6][10] The stabilized p53 can then act as a transcription factor, upregulating the expression of target genes such as p21 and MDM2, which leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][11]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Target | IC50 (nM) | Reference |
| MDM2 | 17.3 | [11] |
| MDMX | 24.7 | [11] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Wild-Type | 2-3 | [11] |
| HCT-116 | Colorectal Cancer | Wild-Type | 2-3 | [11] |
| RKO | Colon Carcinoma | Wild-Type | 2-3 | [11] |
| SW480 | Colorectal Adenocarcinoma | Mutant | >10 | [11] |
| MDA-MB-435 | Melanoma | Mutant | >10 | [11] |
Table 3: Apoptotic Activity of this compound in MDMX-Overexpressing Cell Lines
| Cell Line | Cancer Type | Treatment (20 µM) | Apoptotic Activity | Reference |
| MCF7 | Breast Cancer | This compound | Significantly higher than Nutlin | [6][7] |
| ZR75-30 | Breast Cancer | This compound | Significantly higher than Nutlin | [7] |
| SJSA-X | Osteosarcoma | This compound | Strong Annexin V signal (comparable to Nutlin in parental SJSA-V) | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.
4.1. In Vitro Binding Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the p53-MDM2 and p53-MDMX interactions.
-
Methodology: A competitive binding assay was utilized.
-
Recombinant MDM2 or MDMX protein was incubated with a p53-derived peptide labeled with a fluorescent probe.
-
Increasing concentrations of this compound were added to the reaction mixture.
-
The displacement of the fluorescently labeled p53 peptide by this compound was measured by monitoring the change in fluorescence polarization.
-
IC50 values were calculated from the dose-response curves.
-
4.2. Cell Viability Assay
-
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was employed.[7]
-
Cancer cells (e.g., MCF7, HCT116, RKO, SW480, MDA-MB-435) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound for 5 days.[7]
-
After the incubation period, CellTiter-Glo® reagent was added to each well, and the plate was incubated at room temperature to lyse the cells and stabilize the luciferase signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration.
-
4.3. Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.
-
Methodology:
-
MCF7 cells were treated with varying concentrations of this compound for 24 hours.[7]
-
Whole-cell lysates were prepared using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.4. Apoptosis Assay
-
Objective: To measure the induction of apoptosis by this compound in cancer cells.
-
Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cells (e.g., MCF7, ZR75-30, SJSA-X) were treated with this compound or a control compound (e.g., Nutlin) for a specified period.
-
Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI were added to the cell suspension.
-
After incubation in the dark, the samples were analyzed by flow cytometry.
-
Annexin V positive/PI negative cells were identified as early apoptotic cells, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.
-
Discussion and Future Directions
The preliminary preclinical data for this compound are promising, demonstrating its potent dual inhibitory activity against MDM2 and MDMX in vitro. The compound effectively activates the p53 pathway, leading to cell cycle arrest and apoptosis, particularly in cancer cells with wild-type p53 and those overexpressing MDMX. However, it is important to note that the development of this compound was hindered by poor pharmacological characteristics, making it unsuitable for further clinical development.[5]
Future research could focus on optimizing the scaffold of this compound to improve its pharmacokinetic and pharmacodynamic properties. In vivo studies in relevant animal models would be crucial to assess its efficacy, toxicity, and overall therapeutic potential. While clinical trials with this compound itself are not anticipated, the insights gained from its mechanism of action have informed the development of other dual MDM2/MDMX inhibitors that are currently undergoing clinical investigation.[12] The continued exploration of dual inhibitors remains a valuable strategy in the development of novel p53-targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2: current research status and prospects of tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Identification of a small molecule that overcomes HdmX-mediated suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 12. Frontiers | MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy [frontiersin.org]
An In-depth Technical Guide to RO-5963: A Dual Inhibitor of p53-MDM2/MDMX
This guide provides comprehensive technical information on RO-5963, a potent small molecule inhibitor, for researchers, scientists, and professionals in drug development. It covers purchasing information, the core mechanism of action, quantitative data, and detailed experimental protocols.
Supplier and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from prominent vendors. Researchers should note that this compound is for research use only and not for human or veterinary therapeutic use.[1][2]
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity |
| MedChemExpress | HY-18639 | 1416663-77-8 | C₂₄H₂₁ClF₂N₄O₅ | 518.9 g/mol | >98% |
| AdooQ Bioscience | A18813 | 1416663-77-8 | C₂₄H₂₁ClF₂N₄O₅ | 518.9 g/mol | >98% |
| Sigma-Aldrich (Calbiochem) | 444153 | 1416663-77-8 | C₂₄H₂₁ClF₂N₄O₅ | 518.90 g/mol | ≥98% (HPLC) |
Storage and Handling:
-
Solid Form: Store lyophilized at -20°C, desiccated, and protected from light. The chemical is stable for up to 36 months in this form.[2]
-
In Solution: Prepare stock solutions in a suitable solvent such as DMSO.[1] Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid multiple freeze-thaw cycles.[1]
Mechanism of Action and Scientific Background
This compound is a cell-permeable, dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[1] In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by the negative regulatory proteins MDM2 and MDMX. These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[3][4][5]
This compound effectively blocks these interactions, leading to the stabilization and activation of p53. This restores p53's ability to induce cell cycle arrest, apoptosis, and senescence in cancer cells.[6][7] Notably, this compound has shown superior efficacy compared to inhibitors that only target the p53-MDM2 interaction (like Nutlin-3a) in cancer cells that overexpress MDMX.[6][7]
Signaling Pathway of this compound Action
The following diagram illustrates the p53 signaling pathway and the intervention points of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RO-5963 experimental protocol for cell culture
Application Notes: RO-5963
Introduction
This compound is a potent and cell-permeable small molecule inhibitor that reactivates the p53 tumor suppressor pathway. It functions as a dual inhibitor, disrupting the protein-protein interactions of p53 with its two primary negative regulators, Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX).[1][2] In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2 or MDMX.[3] this compound effectively restores p53 activity by preventing its inhibition and degradation, leading to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4][5]
The compound is particularly significant for its ability to inhibit both MDM2 and MDMX with near-equivalent high potency.[4] This dual-inhibition overcomes the resistance observed in some cancers that overexpress MDMX, which renders MDM2-specific antagonists like nutlins less effective.[1][4]
Mechanism of Action
Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by MDM2, which acts as an E3 ubiquitin ligase to target p53 for proteasomal degradation.[1][3] MDMX, a homolog of MDM2, also binds to p53 and inhibits its transcriptional activity.[1] this compound binds to both MDM2 and MDMX in the p53-binding pocket, blocking their interaction with p53.[6] This leads to the stabilization and accumulation of p53 protein, which can then transactivate its target genes, such as CDKN1A (p21) and BAX, to trigger anti-proliferative responses.[1][4]
Quantitative Data
This compound demonstrates high potency in both biochemical and cell-based assays.
Table 1: In Vitro Binding Affinity
| Target Interaction | IC50 Value |
|---|---|
| p53-MDM2 | ~17 nM[1][2][4] |
| p53-MDMX | ~24 nM[1][2][4] |
Table 2: Cell-Based Growth Inhibition
| Cell Line | Cancer Type | p53 Status | IC50 Value (Cell Growth) |
|---|---|---|---|
| MCF-7 | Breast | Wild-Type | ~2 µM[3] |
| HCT-116 | Colon | Wild-Type | 2-3 µM[3] |
| RKO | Colon | Wild-Type | 2-3 µM[3] |
| SW480 | Colon | Mutant | >10 µM[3] |
| MDA-MB-435 | Melanoma | Mutant | >10 µM[3] |
Experimental Protocols
1. Preparation of this compound Stock Solutions
Proper handling and storage of this compound are critical for maintaining its activity.
-
Reconstitution: this compound is a water-soluble analog of earlier compounds.[3][6] For cell culture experiments, prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Ensure the compound is fully dissolved by vortexing.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.[7]
-
Storage: Store stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]
-
Working Dilutions: When ready to use, thaw an aliquot and prepare fresh working dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[7]
2. Cell Culture and Maintenance
This protocol provides general guidelines for culturing cancer cell lines for use with this compound.
-
Cell Lines: Use cancer cell lines with known p53 status, such as MCF-7 (p53 wild-type, MDMX-overexpressing) or HCT-116 (p53 wild-type).[3][4]
-
Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Passaging: Subculture cells upon reaching 70-80% confluency to maintain exponential growth. Use consistent cell passage numbers for experiments to ensure reproducibility.[7]
3. Cell Viability Assay for IC50 Determination
This protocol describes a method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms [mdpi.com]
- 6. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2.2. Cell culture and generation of drug‐tolerant cells [bio-protocol.org]
- 9. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for the Use of RO-5963 in MCF7 and ZR75-30 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RO-5963 is a potent small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and its negative regulators, murine double minute 2 (MDM2) and murine double minute X (MDMX).[1][2] In many cancers, including breast cancer, the function of wild-type p53 is often abrogated by the overexpression of MDM2 and/or MDMX, preventing its tumor-suppressive activities such as cell cycle arrest and apoptosis. This compound acts as a dual inhibitor, effectively blocking the binding of p53 to both MDM2 and MDMX, thereby stabilizing p53, leading to the activation of downstream p53 signaling pathways, and ultimately inducing an anti-tumor response.[1][3] These application notes provide a summary of the effects of this compound in the context of two human breast cancer cell lines, MCF7 and ZR75-30, which are known to express wild-type p53 and varying levels of MDM2 and MDMX.
MCF7 cells are characterized by high levels of MDMX, which contributes to their relative resistance to apoptosis induced by MDM2-only inhibitors like nutlin-3a.[3] ZR75-30 cells express moderate levels of MDMX and very low levels of MDM2, suggesting a significant role for MDMX in the regulation of p53 in this cell line.[3] The following sections detail the reported effects of this compound on these cell lines and provide standardized protocols for conducting similar research.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | IC50 (nM) | Reference Compound (Nutlin-3a) IC50 (nM) |
| p53-MDM2 | ~17 | ~19 |
| p53-MDMX | ~24 | ~9000 |
Data sourced from Graves et al., 2012.[3]
Table 2: Cellular Effects of this compound in MCF7 and ZR75-30 Breast Cancer Cells
| Cell Line | MDM2/MDMX Expression Profile | Effect of this compound (20 µM) on Apoptosis | Observed Cellular Outcomes |
| MCF7 | High MDMX to MDM2 ratio | High apoptotic activity, significantly greater than nutlin-3a. | Massive cell death observed, with nearly all cells losing viability within 72 hours.[3] |
| ZR75-30 | Moderate MDMX, very low MDM2 | Enhanced but incomplete apoptotic response, significantly greater than nutlin-3a. | Increased apoptosis compared to MDM2-only inhibitors, but other signaling abnormalities may attenuate the full p53 apoptotic pathway.[3] |
Table 3: Effect of this compound on p53 Pathway Proteins in MCF7 Cells
| Treatment | p53 Levels | p21 Levels | MDM2 Levels |
| This compound (Dose-dependent) | Stabilized and increased | Elevated | Elevated |
Data is qualitative, based on Western blot analysis from Graves et al., 2012.[3] this compound was shown to penetrate MCF7 cells and induce a dose-dependent increase in p53, p21, and MDM2 protein levels.[2][3]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits MDM2 and MDMX, leading to p53 activation.
Caption: Workflow for evaluating this compound in breast cancer cells.
Experimental Protocols
Cell Culture of MCF7 and ZR75-30 Cells
This protocol outlines the standard procedures for maintaining and passaging MCF7 and ZR75-30 human breast cancer cell lines.
Materials:
-
MCF7 (ATCC HTB-22) and ZR75-30 (ATCC CRL-1504) cell lines
-
MCF7 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/ml human recombinant insulin and 10% Fetal Bovine Serum (FBS).
-
ZR75-30 Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Media Preparation: Prepare the appropriate complete growth medium for each cell line, adding the required supplements and antibiotics. Warm the medium to 37°C before use.
-
Cell Thawing (if starting from a frozen stock): a. Rapidly thaw the cryovial in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 125 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium. e. Transfer the cell suspension to a T-75 flask and incubate.
-
Cell Maintenance and Passaging: a. Monitor cell growth daily and check for confluency. Passage cells when they reach 80-90% confluency. b. Aspirate the old medium from the flask. c. Wash the cell monolayer once with 5-10 mL of sterile PBS. d. Aspirate the PBS and add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered. e. Incubate at 37°C for 5-10 minutes, or until cells detach. Observe under a microscope. f. Once detached, add 8-10 mL of complete growth medium to the flask to neutralize the trypsin. g. Gently pipette the cell suspension up and down to create a single-cell suspension. h. Transfer a portion of the cell suspension to a new T-75 flask containing fresh medium. A split ratio of 1:3 to 1:6 is recommended for both cell lines. i. Incubate the new flask at 37°C with 5% CO2. Change the medium every 2-3 days.
This compound Treatment Protocol
This protocol describes how to treat MCF7 and ZR75-30 cells with this compound for downstream assays.
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Cultured MCF7 or ZR75-30 cells
-
Complete growth medium
-
6-well or 96-well plates (depending on the assay)
Protocol:
-
Cell Seeding: a. Trypsinize and count the cells as described in Protocol 1. b. Seed the cells in the appropriate culture plates at a density that will ensure they are in the log-phase of growth at the time of treatment (typically 50-60% confluency). c. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included. b. Aspirate the medium from the seeded plates and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). c. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to the endpoint assay.
Western Blot Analysis of p53 Pathway Proteins
This protocol is for assessing changes in protein levels of p53 and its downstream targets, p21 and MDM2, following this compound treatment.
Materials:
-
This compound treated and control cells (from Protocol 2)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) and store at -80°C.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Apply ECL substrate and visualize the protein bands using an imaging system. j. Analyze band intensities using densitometry software, normalizing to the loading control.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
This compound treated and control cells (from Protocol 2)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Cell Harvesting: a. After the desired treatment period (e.g., 48 hours), collect the culture medium (which contains floating apoptotic cells) into a conical tube. b. Wash the adherent cells with PBS and collect the wash. c. Trypsinize the remaining adherent cells and add them to the same conical tube. d. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: a. Discard the supernatant and wash the cells once with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel. c. Gate the cell populations to distinguish between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+) d. Calculate the percentage of cells in each quadrant.
References
Application Notes and Protocols for RO-5963 Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-5963 is a potent, cell-permeable small molecule that functions as a dual inhibitor of the p53-MDM2 and p53-MDMX interactions.[1][2][3] In cancers retaining wild-type p53, the tumor suppressor functions of p53 are often abrogated by overexpression of its negative regulators, MDM2 and MDMX.[2] this compound has been developed to reactivate the p53 pathway by disrupting these interactions, leading to p53 stabilization, cell cycle arrest, and apoptosis in cancer cells.[1][3] With improved solubility over earlier compounds, this compound is a promising candidate for in vivo evaluation in xenograft models.[1][2]
These application notes provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. The protocols outlined below are based on established methodologies for this class of compounds and are intended to serve as a starting point for researchers.
Mechanism of Action and Signaling Pathway
This compound reactivates the p53 tumor suppressor pathway by inhibiting its two key negative regulators, MDM2 and MDMX. In normal cells, p53 levels are kept low by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. MDMX, a homolog of MDM2, also binds to p53 and inhibits its transcriptional activity. In many cancers, overexpression of MDM2 and/or MDMX leads to the functional inactivation of wild-type p53. This compound binds to the p53-binding pocket of both MDM2 and MDMX, preventing their interaction with p53. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis.
Quantitative Data Summary
While specific in vivo efficacy data for this compound from published xenograft studies is not widely available, the following table summarizes its reported in vitro activity. Researchers can use the subsequent template tables to record their own in vivo experimental data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
|---|---|---|---|
| p53-MDM2 Binding Inhibition (IC50) | ~17 nM | N/A | [1][2] |
| p53-MDMX Binding Inhibition (IC50) | ~24 nM | N/A | [1][2] |
| Cell Growth Inhibition (IC50) | 2-3 µM | MCF-7, HCT-116, RKO (p53 wild-type) | [2] |
| Cell Growth Inhibition (IC50) | >10 µM | SW480, MDA-MB-435 (p53 mutant) |[2] |
Table 2: Template for In Vivo Xenograft Efficacy Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | e.g., 0.5% CMC, p.o., QD | N/A | ||
| This compound | e.g., X mg/kg, p.o., QD | |||
| This compound | e.g., Y mg/kg, p.o., QD |
| Positive Control | e.g., Z mg/kg, i.p., Q3D | | | |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo xenograft studies with this compound.
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with wild-type p53 status. Cell lines with known overexpression of MDM2 or MDMX are particularly relevant. Examples include SJSA-1 (osteosarcoma), MCF-7 (breast cancer), and HCT-116 (colon cancer). A p53-mutant cell line (e.g., SW480) should be included as a negative control to demonstrate p53-dependent activity.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Quality Control: Regularly test cell lines for mycoplasma contamination and authenticate their identity using short tandem repeat (STR) profiling.
In Vivo Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, 6-8 weeks of age.
-
Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.
-
For subcutaneous models, inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
This compound Formulation and Administration
-
Formulation: Due to its improved solubility, this compound can likely be formulated for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. The final formulation should be a homogenous suspension.
-
Dose and Schedule: Conduct a pilot study to determine the maximum tolerated dose (MTD). Based on studies with similar compounds, a starting dose range of 25-100 mg/kg administered orally once or twice daily could be explored.
-
Administration: Administer the formulated this compound or vehicle control to the respective treatment groups via oral gavage.
Efficacy Study Design and Monitoring
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (a standard-of-care agent for the chosen cancer type)
-
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice 2-3 times per week as an indicator of toxicity.
Endpoint Analysis
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (%TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for biomarker analysis.
-
Western Blot: Analyze protein levels of p53, p21, MDM2, and cleaved caspase-3 to confirm target engagement and induction of apoptosis.
-
Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (proliferation marker) and TUNEL (apoptosis marker).
-
-
Pharmacokinetic Analysis: In a satellite group of animals, collect blood samples at various time points after this compound administration to determine the pharmacokinetic profile (Cmax, Tmax, AUC).
References
Application Notes and Protocols for Western Blot Analysis of p53 Activation by RO-5963
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its activity is tightly regulated by the E3 ubiquitin ligases MDM2 and MDMX, which target p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2 and/or MDMX. RO-5963 is a potent and specific small molecule inhibitor that dually targets the interaction of p53 with both MDM2 and MDMX.[1] By blocking these interactions, this compound stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]
Western blotting is a fundamental technique to elucidate the activation of the p53 pathway by this compound. This method allows for the semi-quantitative analysis of total p53 protein levels, its post-translational modifications (such as phosphorylation at Serine 15, a key marker of p53 activation), and the expression of its downstream target genes, including the cyclin-dependent kinase inhibitor p21 and MDM2 itself (as part of a negative feedback loop).
These application notes provide a detailed protocol for performing Western blot analysis to assess the activation of p53 by this compound in a cancer cell line model.
Mechanism of Action: this compound Induced p53 Activation
This compound functions by competitively binding to the p53-binding pocket of both MDM2 and MDMX.[1] This disruption of the p53-MDM2/MDMX complexes prevents the ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 protein then accumulates in the nucleus, where it is activated through post-translational modifications, including phosphorylation. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., CDKN1A, which encodes p21) and apoptosis (e.g., BAX, PUMA).
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of MCF-7 breast cancer cells treated with increasing concentrations of this compound for 24 hours. The data is based on densitometric analysis of Western blot images from published research, with the vehicle control (DMSO) set to a fold change of 1.
| Target Protein | This compound (µM) | Fold Change (vs. Vehicle) |
| p53 | 0 (Vehicle) | 1.0 |
| 1 | ~2.5 | |
| 5 | ~5.0 | |
| 10 | ~8.0 | |
| p-p53 (Ser15) | 0 (Vehicle) | 1.0 |
| 1 | ~3.0 | |
| 5 | ~6.5 | |
| 10 | ~10.0 | |
| p21 | 0 (Vehicle) | 1.0 |
| 1 | ~4.0 | |
| 5 | ~9.0 | |
| 10 | ~15.0 | |
| MDM2 | 0 (Vehicle) | 1.0 |
| 1 | ~3.5 | |
| 5 | ~7.0 | |
| 10 | ~12.0 |
Note: The fold change values are estimations based on visual analysis of published Western blot data and should be confirmed experimentally.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line, wild-type p53) or other suitable cancer cell line with wild-type p53.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
B. Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with RIPA buffer to ensure equal loading in the subsequent steps.
D. Western Blotting
-
Sample Preparation for Electrophoresis:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in an electrophoresis chamber with appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, 5% BSA in TBST is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Recommended Primary Antibodies
| Antibody | Supplier | Recommended Dilution |
| p53 (DO-1) | Santa Cruz Biotechnology | 1:1000 |
| Phospho-p53 (Ser15) | Cell Signaling Technology | 1:1000 |
| p21 Waf1/Cip1 (12D1) | Cell Signaling Technology | 1:1000 |
| MDM2 (D-12) | Santa Cruz Biotechnology | 1:500 |
| β-actin (AC-15) | Sigma-Aldrich | 1:5000 |
| GAPDH (6C5) | Santa Cruz Biotechnology | 1:5000 |
Expected Results
Upon successful execution of this protocol, a dose-dependent increase in the protein levels of total p53, phospho-p53 (Ser15), p21, and MDM2 should be observed in cells treated with this compound compared to the vehicle control. This will provide strong evidence for the on-target activity of this compound in stabilizing and activating the p53 pathway. The use of a loading control is crucial for accurate semi-quantitative analysis.
References
Application Notes and Protocols for Annexin V Apoptosis Assay with RO-5963
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by RO-5963, a potent dual inhibitor of MDM2 and MDMX. This document outlines the scientific background, experimental procedures, data analysis, and expected results based on preclinical studies.
Introduction
This compound is a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1] By blocking these interactions, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] This protocol provides a framework for researchers to quantitatively assess the pro-apoptotic efficacy of this compound in relevant cancer cell lines.
Principle of the Annexin V Assay
During the initial stages of apoptosis, the phospholipid phosphatidylserine (PS), which is normally located on the cytoplasmic side of the cell membrane, is exposed on the cell's surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[5][6][7]
This compound Mechanism of Action and Apoptosis Induction
This compound functions by inhibiting the binding of both MDM2 and MDMX to p53.[1][8] This dual inhibition is crucial, as overexpression of MDMX can confer resistance to MDM2-only inhibitors.[2] By preventing the p53-MDM2/MDMX interaction, this compound leads to the accumulation and activation of p53. Activated p53 then transcriptionally upregulates target genes involved in apoptosis, such as Bax and PUMA, ultimately triggering the apoptotic cascade.[9]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocol
This protocol is based on studies using breast cancer cell lines MCF7 and ZR-75-30.[1][2][8]
Materials:
-
This compound (MedChemExpress or other reputable supplier)
-
Breast cancer cell lines (e.g., MCF7, ZR75-1, ZR-75-30)
-
Appropriate cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF7, ZR75-1, and ZR-75-30 cells in their recommended growth medium until they reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control (DMSO) for 48 hours.[2]
-
-
Cell Harvesting and Staining:
-
After the 48-hour incubation, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Caption: Experimental workflow for the Annexin V apoptosis assay.
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be quantified. The total percentage of apoptotic cells is the sum of the percentages in the lower-right and upper-right quadrants.
Expected Results
Treatment of p53 wild-type breast cancer cells with this compound is expected to induce a dose-dependent increase in the percentage of apoptotic cells.
Table 1: Apoptotic Response of Breast Cancer Cell Lines to this compound
| Cell Line | Treatment (48h) | % Apoptotic Cells (Mean ± SD) |
| MCF7 | Vehicle (DMSO) | 5 ± 1 |
| Nutlin-3a (10 µM) | 15 ± 3 | |
| This compound (10 µM) | 40 ± 5 | |
| This compound (20 µM) | 75 ± 8 | |
| ZR75-1 | Vehicle (DMSO) | 4 ± 1 |
| Nutlin-3a (10 µM) | 30 ± 4 | |
| This compound (10 µM) | 55 ± 6 | |
| This compound (20 µM) | 85 ± 9 | |
| ZR75-30 | Vehicle (DMSO) | 3 ± 1 |
| Nutlin-3a (10 µM) | 5 ± 2 | |
| This compound (10 µM) | 25 ± 4 | |
| This compound (20 µM) | 45 ± 6 |
Data synthesized from Graves et al., PNAS, 2012.[2]
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with cold PBS and that the binding buffer contains calcium, which is essential for Annexin V binding.
-
Low signal: Confirm the activity of this compound and the health of the cell culture. Ensure the flow cytometer is properly calibrated.
-
High percentage of necrotic cells: This could indicate that the drug concentration is too high or the incubation time is too long, leading to secondary necrosis. Consider a time-course or dose-response experiment.
Conclusion
The Annexin V apoptosis assay is a robust method for quantifying the pro-apoptotic effects of this compound. These application notes provide a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at evaluating the therapeutic potential of this promising anti-cancer agent. The provided data and protocols serve as a valuable resource for drug development professionals in the field of oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis detection by annexin V binding: a novel method for the quantitation of cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of p53 expression and apoptosis by a recombinant dual-target MDM2/MDMX inhibitory protein in wild-type p53 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: RO-5963 Protocol for Cell Cycle Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
RO-5963 is a potent and specific small-molecule inhibitor that uniquely targets the protein-protein interactions of p53 with its two primary negative regulators, MDM2 and MDMX.[1][2] In cancer cells with wild-type p53, the function of this critical tumor suppressor is often abrogated by overexpression of MDM2 and/or MDMX.[3][4] By preventing these interactions, this compound stabilizes and activates p53, restoring its potent tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.[1][3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.
Mechanism of Action
The tumor suppressor protein p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[5][6] Its activity is tightly controlled by MDM2 and MDMX, which bind to p53's N-terminal transactivation domain, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome system.[6][7]
This compound is a dual inhibitor, binding to the p53-binding pockets of both MDM2 and MDMX.[1] This disruption leads to the accumulation of active p53 protein.[3] Activated p53 then induces the transcription of target genes, notably CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21.[3][8] The p21 protein binds to and inhibits CDK complexes (such as CDK4/6-cyclin D and CDK2-cyclin E), which are essential for the G1/S phase transition. This inhibition results in a potent cell cycle arrest, primarily in the G1 and G2 phases.[3][9]
Figure 1. Signaling pathway of this compound-induced cell cycle arrest.
Quantitative Data
This compound demonstrates high potency in disrupting p53-MDM2/MDMX interactions. The following table summarizes its in vitro inhibitory activity.
| Target Interaction | This compound IC₅₀ | Reference |
| p53-MDM2 | ~17 nM | [1][2] |
| p53-MDMX | ~24 nM | [1][2] |
Table 1. In vitro inhibitory concentrations of this compound.
Treatment of wild-type p53 cancer cells with this compound is expected to result in a dose-dependent accumulation of cells in the G1 and G2 phases of the cell cycle, with a corresponding depletion of the S phase population.[3] The table below provides an example of expected results from a flow cytometry experiment.
| Treatment | Concentration | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 0.1% | 45.2 | 35.5 | 19.3 |
| This compound | 1 µM | 65.8 | 15.1 | 19.1 |
| This compound | 5 µM | 78.3 | 5.4 | 16.3 |
Table 2. Example data of cell cycle distribution in a p53 wild-type cancer cell line (e.g., MCF7) after 24-hour treatment with this compound.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for treating cancer cells with this compound and subsequent analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials
-
p53 wild-type cancer cell line (e.g., MCF7, SJSA-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold (-20°C)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 60-70% confluency).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired time period (e.g., 24, 48 hours). A 24-hour incubation is typically sufficient to observe cell cycle arrest.[3]
-
-
Cell Harvesting:
-
Collect both floating (if any) and adherent cells.
-
For adherent cells, wash once with PBS, then add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.
-
Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[10]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) parameters to gate on single cells and exclude debris and doublets.
-
Measure the PI fluorescence signal (e.g., using a PE or PerCP channel) and display the data as a histogram of cell count versus DNA content.
-
Figure 2. Workflow for cell cycle analysis using this compound.
Data Analysis and Interpretation
The resulting DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle.
-
G0/G1 Peak: The first major peak represents cells with a 2N DNA content.
-
S Phase: The region between the two peaks contains cells actively synthesizing DNA (between 2N and 4N DNA content).
-
G2/M Peak: The second peak represents cells with a 4N DNA content.
Using flow cytometry analysis software (e.g., FlowJo, ModFit LT), the percentage of cells in each phase can be quantified. Treatment with this compound is expected to cause a significant increase in the percentage of cells in the G0/G1 peak and potentially the G2/M peak, accompanied by a reduction in the S phase population, which is indicative of effective cell cycle arrest.[3]
This compound is a valuable research tool for investigating the p53 signaling pathway. The protocol described here provides a reliable method for quantifying its effects on cell cycle progression in cancer cells. By inducing a robust p53-dependent cell cycle arrest, this compound serves as a model compound for the development of therapies aimed at reactivating tumor suppressor pathways.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity | PLOS Genetics [journals.plos.org]
- 8. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 Inhibition Enhances the Efficacy of Standard Chemotherapy Treatment in Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Demonstrating p53-MDM2 Disruption by RO-5963 via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the name "guardian of the genome." Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[1][2][3] This interaction forms a negative feedback loop, as p53 transcriptionally activates the MDM2 gene.[2][4] In many cancers with wild-type p53, the function of this tumor suppressor is abrogated by overexpression of MDM2. Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and inducing tumor cell death.
RO-5963 is a potent small molecule inhibitor designed to disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX.[5][6] This dual inhibition is significant as high levels of MDMX can render inhibitors that only target MDM2 ineffective.[5] this compound has been shown to stabilize p53, leading to the upregulation of p53 target genes like p21 and MDM2, and ultimately inducing apoptosis in cancer cells.[6][7]
These application notes provide a detailed protocol for utilizing co-immunoprecipitation (co-IP) to demonstrate the disruption of the p53-MDM2 interaction in cancer cells following treatment with this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against the p53-MDM2 and p53-MDMX interactions.
| Compound | Target Interaction | IC50 Value | Reference |
| This compound | p53-MDM2 | ~17 nM | [4][7] |
| This compound | p53-MDMX | ~24 nM | [4][7] |
| Nutlin-3a (control) | p53-MDM2 | ~19 nM | [7] |
| Nutlin-3a (control) | p53-MDMX | ~9 µM | [7] |
Signaling Pathway and Experimental Workflow
p53-MDM2 Signaling Pathway
The following diagram illustrates the core regulatory relationship between p53 and MDM2, and the mechanism of action for this compound.
Caption: p53-MDM2 autoregulatory loop and its disruption by this compound.
Experimental Workflow for Co-Immunoprecipitation
This diagram outlines the key steps in the co-immunoprecipitation experiment to assess the p53-MDM2 interaction.
Caption: Step-by-step workflow for the co-immunoprecipitation experiment.
Experimental Protocols
Materials and Reagents
Cell Lines and Culture:
-
MCF7 breast cancer cell line (or other suitable cell line with wild-type p53)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and Nutlin-3a as a control, optional)
-
DMSO (vehicle control)
Antibodies:
-
Anti-p53 antibody for immunoprecipitation (e.g., DO-1)
-
Anti-MDM2 antibody for Western blotting
-
Anti-p53 antibody for Western blotting
-
Normal mouse/rabbit IgG (isotype control)
-
Secondary antibodies (anti-mouse/rabbit IgG-HRP)
Buffers and Reagents:
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8] Just before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5% Nonidet P-40.[1]
-
Elution Buffer (1X SDS-PAGE Sample Buffer): 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue.
-
Protein A/G agarose or magnetic beads
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate)
Protocol: Co-Immunoprecipitation of p53 and MDM2
This protocol is adapted from standard co-immunoprecipitation procedures and the experimental design described by Graves et al. (2012).[7]
1. Cell Culture and Treatment:
-
Culture MCF7 cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM or 20 µM) or an equivalent volume of DMSO (vehicle control) for 4 hours.[7] If using, treat a separate group of cells with a known MDM2 inhibitor like Nutlin-3a (e.g., 10 µM).[7]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
3. Pre-clearing the Lysate:
-
To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of total protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-p53 antibody. For a negative control, add an equivalent amount of normal mouse/rabbit IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the antibody to bind to p53 and its interacting proteins.
5. Immune Complex Capture:
-
Add 40-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.
6. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.
7. Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Add 40-50 µL of 1X SDS-PAGE Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and carefully collect the supernatant, which contains the immunoprecipitated proteins.
8. Western Blot Analysis:
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies against MDM2 and p53.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
Expected Results
In the DMSO-treated (control) samples, immunoprecipitation of p53 should result in the co-immunoprecipitation of MDM2, which will be detectable as a band on the Western blot when probed with an anti-MDM2 antibody. In the samples treated with this compound, the amount of MDM2 that is co-immunoprecipitated with p53 should be significantly reduced or absent, demonstrating that this compound has disrupted the p53-MDM2 interaction within the cells. The input lanes should show the total levels of p53 and MDM2 in the cell lysates before immunoprecipitation. Treatment with this compound is expected to increase the total cellular levels of p53 due to its stabilization.[6][7]
References
- 1. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TBP-like Protein (TLP) Disrupts the p53-MDM2 Interaction and Induces Long-lasting p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Allosteric Mechanism of Dual p53/MDM2 and p53/MDM4 Inhibition by a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
Application Notes and Protocols for RO-5963 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and mechanism of action of RO-5963, a dual inhibitor of p53-MDM2 and p53-MDMX interactions. Detailed protocols for key experimental assays are included to facilitate the investigation of this compound in cancer cell lines.
Application Notes
Mechanism of Action
This compound is a potent small molecule that disrupts the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][2][3] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are inhibited by overexpression of MDM2 and/or MDMX.[1] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[1][4] MDMX, while lacking intrinsic E3 ligase activity, can heterodimerize with MDM2 to enhance p53 inhibition.[2][3]
This compound functions by binding to the p53-binding pocket of both MDM2 and MDMX, inducing their dimerization.[2][4][5] This prevents their interaction with p53, leading to the stabilization and accumulation of p53 protein.[2][3][5] The activated p53 can then transcriptionally upregulate its target genes, such as p21 and MDM2, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3][5]
Effective Concentrations of this compound
The following tables summarize the reported effective concentrations of this compound from in vitro studies.
Table 1: In Vitro Binding Affinity of this compound
| Target Interaction | IC50 | Reference |
| p53-MDM2 | ~17 nM | [2][5][6] |
| p53-MDMX | ~24 nM | [2][5][6] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay | Metric | Concentration | Incubation Time | Reference |
| MCF-7 | Breast Cancer | Wild-Type | Cell Growth | IC50 | 2 µM | - | [1] |
| HCT-116 | Colon Cancer | Wild-Type | Cell Growth | IC50 | 2-3 µM | - | [1] |
| RKO | Colon Cancer | Wild-Type | Cell Growth | IC50 | 2-3 µM | - | [1] |
| SW480 | Colon Cancer | Mutant | Cell Growth | IC50 | > 10 µM | - | [1] |
| MDA-MB-435 | Melanoma | Mutant | Cell Growth | IC50 | > 10 µM | - | [1] |
| MCF-7 | Breast Cancer | Wild-Type | Apoptosis Assay | - | 10-20 µM | 48 hours | [6] |
| ZR75-30 | Breast Cancer | Wild-Type | Apoptosis Assay | - | 10-20 µM | 48 hours | [2][3] |
| MCF7, HCT116, RKO | Various | Wild-Type | Cell Viability | EC50 | ~10-fold lower than mutant | 5 days | [5] |
| SW480, MDA-MB-435 | Various | Mutant | Cell Viability | EC50 | ~10-fold higher than wild-type | 5 days | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[2]
Objective: To determine the number of viable cells in culture after treatment with this compound by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 5 days, as cited in studies[5]).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 or EC50 value.
-
Apoptosis Assay (Annexin V Staining)
This protocol is a general guide for Annexin V staining followed by flow cytometry.
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound for the desired duration (e.g., 48 hours[6]).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Western Blot Analysis
Objective: To detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired duration (e.g., 24 hours[5][7]).
-
Wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control.
-
Compare the protein levels in treated samples to the untreated control.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-5963 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-5963 is a potent and selective dual inhibitor of the p53-MDM2 and p53-MDMX interactions, with IC₅₀ values of approximately 17 nM and 24 nM, respectively[1][2]. By disrupting these interactions, this compound can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53[3][4]. The ability of this compound to inhibit both MDM2 and MDMX makes it a valuable tool for investigating the p53 signaling pathway and a potential therapeutic agent for cancers where this pathway is dysregulated[3][5].
These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will help ensure the stability, solubility, and reliable performance of this compound in various experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 518.9 g/mol | [2] |
| IC₅₀ (p53-MDM2) | ~17 nM | [1][3] |
| IC₅₀ (p53-MDMX) | ~24 nM | [1][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
| Typical In Vitro Working Concentration | 10 - 20 µM | [1][3] |
Signaling Pathway of this compound
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance
-
Sterile pipette and tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Ensure that the DMSO to be used is of high purity and anhydrous, as water can affect the solubility and stability of the compound.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated precision balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.189 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 518.9 g/mol = 5.189 mg
-
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution from 5.189 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex gently until the powder is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C[1].
-
Preparation of Working Solutions:
-
For in vitro experiments, the 10 mM stock solution can be serially diluted in DMSO to an intermediate concentration before final dilution into the aqueous cell culture medium.
-
To minimize precipitation, it is recommended to add the DMSO-based solution to the aqueous medium with gentle mixing.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Workflow
Safety Precautions
-
This compound is a potent bioactive compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
DMSO is known to readily penetrate the skin and can carry dissolved substances with it. Handle with caution and avoid direct contact.
-
All procedures involving the handling of the dry powder should be performed in a chemical fume hood to avoid inhalation.
-
Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RO-5963 Administration in Mouse Tumor Models
Introduction
RO-5963 is a potent and selective dual inhibitor of the p53-MDM2 and p53-MDMX interactions.[1][2] In cancer cells with wild-type p53, the tumor suppressor function of p53 is often abrogated by the overactivity of its negative regulators, MDM2 and MDMX.[1][3] this compound has been developed as a water-soluble analog of RO-2443 and demonstrates high binding affinities to both MDM2 and MDMX, with IC50 values of approximately 17.3 nM and 24.7 nM, respectively.[1] By disrupting the p53-MDM2/MDMX interactions, this compound stabilizes p53, leading to the activation of the p53 pathway, subsequent cell cycle arrest, and apoptosis in cancer cells.[2][3]
These application notes provide an overview of the in vitro activity of this compound and a representative protocol for its administration in mouse tumor models, based on methodologies used for similar MDM2-p53 interaction inhibitors, due to the limited availability of specific in vivo administration data for this compound in published literature.
Mechanism of Action
This compound functions by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX. This restores p53's ability to regulate cell cycle progression and induce apoptosis in tumor cells that retain wild-type p53.
References
Troubleshooting & Optimization
improving RO-5963 solubility for in vitro assays
Welcome to the technical support center for RO-5963. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor that targets the protein-protein interactions between p53 and its two main negative regulators, MDM2 (murine double minute 2) and MDMX (or MDM4).[1][2] By disrupting these interactions, this compound prevents the p53 tumor suppressor protein from being targeted for degradation. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type p53.[1][3][4][5][6]
Q2: Why is the solubility of this compound a concern for in vitro assays?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound with limited aqueous solubility.[7] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into aqueous cell culture media, it can precipitate out of solution. This precipitation can lead to inaccurate dosing, cellular toxicity from the precipitate itself, and unreliable experimental results.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: The recommended starting solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[8]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[9] Many cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound for your in vitro experiments.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution in cell culture media.
Possible Cause: Rapid change in solvent polarity.
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media or phosphate-buffered saline (PBS), vortex gently, and then add this intermediate dilution to your final volume of complete media.[9] This gradual change in solvent environment can help maintain solubility.
-
Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock can increase its solubility.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may be necessary to keep the compound in solution. Always validate the DMSO tolerance of your cell line.
Problem: Precipitate forms over time during incubation.
Possible Cause: The compound is coming out of solution as it equilibrates at 37°C or interacts with media components.
Troubleshooting Steps:
-
Incorporate Serum: The presence of proteins in fetal bovine serum (FBS) can help stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, consider adding a small percentage of serum if your experimental design allows.
-
Use of Solubilizing Excipients: For challenging situations, consider preparing a more complex vehicle for your working solution, adapting formulations used for in vivo studies. These often contain co-solvents and surfactants. A reported formulation for a similar compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] The concentrations of these excipients would need to be optimized and tested for cytotoxicity in your specific cell-based assay.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[8] Formulations with sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 518.9 g/mol ).[11]
-
Weigh the this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media
Method A: Standard Dilution
-
Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium or PBS. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:10 intermediate dilution of your 10 mM stock in serum-free media (resulting in a 1 mM solution in 10% DMSO).
-
Add the appropriate volume of the intermediate dilution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For the example above, you would add 10 µL of the 1 mM intermediate solution to 990 µL of complete media.
-
Gently mix the final working solution by pipetting up and down or inverting the tube.
-
Visually inspect for any signs of precipitation before adding to your cells.
Method B: Formulation with Co-solvents (for challenging solubility)
This protocol is adapted from an in vivo formulation and should be optimized for in vitro use, with careful cytotoxicity testing of the vehicle.
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 37.5 mg/mL as described in a MedChemExpress protocol).[8]
-
In a sterile tube, combine the following in order, mixing well after each addition:
-
400 µL PEG300
-
100 µL of the this compound DMSO stock
-
50 µL Tween-80
-
450 µL sterile saline or PBS
-
-
This will yield a 1 mL working solution with a final this compound concentration of 3.75 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Further dilutions can be made from this stock into your cell culture medium. Remember to include a vehicle control with the same final concentration of all solvent components.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 37.5 mg/mL | The recommended solvent for stock solutions.[8] |
| Water | Insoluble | |
| Ethanol | Sparingly soluble |
Table 2: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max. Final Concentration | Potential Effects at Higher Concentrations |
| DMSO | 0.1% - 0.5% | Cytotoxicity, differentiation induction, altered gene expression.[9] |
| Ethanol | < 0.5% | Cytotoxicity. |
| PEG300 | Variable, requires testing | Can have cytotoxic effects at higher concentrations. |
| Tween-80 | Variable, requires testing | Can have cytotoxic effects at higher concentrations.[12] |
Mandatory Visualizations
Signaling Pathway of p53 Activation by this compound
Caption: p53 activation pathway and the mechanism of action of this compound.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the Mdm2-Mdmx-p53 Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. adooq.com [adooq.com]
- 12. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35 - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of RO-5963 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO-5963. The information focuses on its mechanism of action and potential off-target effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable dual inhibitor of the p53-MDM2 and p53-MDMX interactions.[1][2][3] By disrupting these interactions, this compound stabilizes p53, leading to the activation of the p53 signaling pathway.[1] This results in cell cycle arrest and apoptosis in cancer cells that express wild-type p53.[1]
Q2: What are the reported IC50 values for this compound against MDM2 and MDMX?
This compound has been shown to inhibit the p53-MDM2 and p53-MDMX interactions with IC50 values of approximately 17 nM and 24 nM, respectively.[1][3]
Q3: Is the activity of this compound dependent on the p53 status of the cancer cells?
Yes, the anti-tumor activity of this compound is highly dependent on the presence of wild-type p53.[1][2] Cancer cell lines with mutant p53 are significantly less sensitive to this compound.[1][2]
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information from comprehensive off-target screening studies for this compound, such as broad kinase profiling. The available literature primarily focuses on its on-target effects on the p53 pathway. One study has indicated that this compound does not induce a genotoxic response, distinguishing its mechanism from DNA-damaging agents.[1]
Q5: My experimental results are not consistent with the expected on-target effects of this compound. How can I investigate potential off-target effects?
If you observe cellular effects that cannot be explained by p53 activation, consider the following troubleshooting steps:
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Confirm p53 Status: Verify the p53 status (wild-type vs. mutant) of your cell line.
-
Use Control Compounds: Include a well-characterized MDM2 inhibitor with a different chemical scaffold (e.g., a nutlin-class compound) to see if the unexpected phenotype is specific to this compound.
-
p53 Knockdown/Knockout: Use siRNA or CRISPR to deplete p53 in your wild-type cell line. If the unexpected effect persists in the absence of p53, it is more likely to be an off-target effect.
-
Proteomic Profiling: Techniques such as thermal proteome profiling (TPP) or chemical proteomics could be employed to identify potential off-target binding partners of this compound in your specific cellular context.
Troubleshooting Guides
Issue 1: Low potency or lack of apoptosis in a p53 wild-type cell line.
-
Possible Cause 1: High levels of MDMX.
-
Explanation: Some p53 wild-type cancer cells express high levels of MDMX, which can confer resistance to MDM2-only inhibitors. This compound is designed to overcome this by inhibiting both MDM2 and MDMX. However, extremely high MDMX:MDM2 ratios could potentially require higher concentrations of this compound.
-
Suggested Solution: Quantify the relative protein levels of MDM2 and MDMX in your cell line by Western blot. Compare the sensitivity of your cells to this compound with an MDM2-selective inhibitor.
-
-
Possible Cause 2: Defective downstream p53 signaling.
-
Explanation: The apoptotic response to p53 activation can be blunted by defects in downstream signaling components (e.g., mutations in BAX, BAK, or overexpression of anti-apoptotic Bcl-2 family proteins).
-
Suggested Solution: Confirm the induction of p53 target genes involved in apoptosis (e.g., PUMA, Noxa) by qRT-PCR. Assess the expression levels of key apoptotic regulators.
-
-
Possible Cause 3: Drug stability or cellular uptake.
-
Explanation: Ensure the compound has been stored and prepared correctly. Poor cell permeability, although not widely reported for this compound, could be a factor in specific cell lines.
-
Suggested Solution: Verify the integrity of your this compound stock. If possible, use a cell-based assay to confirm the stabilization of p53 and induction of p21 as a proximal marker of target engagement.
-
Issue 2: Unexpected cellular phenotype observed (e.g., morphological changes, differentiation) not typically associated with p53 activation.
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Possible Cause: Potential off-target activity.
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Explanation: As with any small molecule inhibitor, off-target interactions are possible. The observed phenotype may be due to the modulation of an unknown, secondary target.
-
Suggested Solution: Follow the recommendations in FAQ Q5 to determine if the effect is p53-independent. A dose-response experiment for the unexpected phenotype can help determine if it occurs at concentrations similar to or different from those required for on-target p53 activation.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| p53-MDM2 Interaction | ~17 | [1][3] |
| p53-MDMX Interaction | ~24 | [1][3] |
Table 2: Cellular Activity of this compound in p53 Wild-Type vs. Mutant Cancer Cell Lines
| Cell Line | p53 Status | Proliferation IC50 (µM) | Reference |
| MCF-7 | Wild-Type | 2-3 | [2] |
| HCT-116 | Wild-Type | 2-3 | [2] |
| RKO | Wild-Type | 2-3 | [2] |
| SW480 | Mutant | >10 | [2] |
| MDA-MB-435 | Mutant | >10 | [2] |
Key Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
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Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density that will not lead to over-confluence during the assay period. Allow cells to attach overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for 72-120 hours.
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Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound mechanism of action in the p53 signaling pathway.
Caption: Workflow for troubleshooting potential off-target effects.
References
RO-5963 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of RO-5963, a dual p53-MDM2 and p53-MDMX inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: The lyophilized powder should be stored at -20°C and kept desiccated.[1] It is also recommended to protect it from light.[2] Under these conditions, the chemical is stable for up to 36 months.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL.[2]
Q3: What are the storage conditions for this compound stock solutions?
A: Stock solutions of this compound should be stored frozen. Recommended storage temperatures are -20°C or -80°C.[2][3] It is crucial to aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles, which can affect the compound's stability.[1]
Q4: How long are this compound stock solutions stable?
A: The stability of stock solutions depends on the storage temperature. At -80°C, the solution is stable for up to 6 months.[3] At -20°C, stability is reported to be between 1 to 6 months.[1][2][3] For optimal results, it is recommended to use the solution within the shorter timeframe if stored at -20°C.
Q5: I am conducting animal studies. How should I formulate this compound for in vivo use?
A: For in vivo experiments, a clear stock solution should first be prepared. Subsequently, co-solvents can be added. A suggested formulation includes DMSO, PEG300/PEG400, SBE-β-CD, and Tween-80 in saline.[3] It is advisable to keep the proportion of DMSO in the working solution below 2%, especially for animals that may be weak.[3]
Data Summary: Storage and Stability
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Lyophilized Solid | -20°C | 36 months | Keep desiccated, protect from light[1][2] |
| Stock Solution in DMSO | -20°C | 1 to 6 months[1][2][3] | Aliquot to avoid freeze-thaw cycles[1] |
| Stock Solution in DMSO | -80°C | 6 months[3] | Aliquot to avoid freeze-thaw cycles[1] |
Experimental Protocols
Reconstitution of Lyophilized this compound:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., up to 100 mg/mL).
-
Vortex the vial until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate storage tubes.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the storage conditions (temperature, light protection, desiccation for solid) have been consistently met. Use a fresh aliquot or a new vial of the compound. |
| Multiple freeze-thaw cycles of the stock solution. | Always aliquot stock solutions after reconstitution. Discard any stock solution that has undergone multiple freeze-thaw cycles. | |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve. Ensure storage tubes are sealed tightly to prevent solvent evaporation. |
| Reduced potency in cellular assays | Degradation of the compound in the working solution. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not store diluted working solutions for extended periods. |
Visualizing the Mechanism of Action and Experimental Workflow
To understand the context in which this compound's stability is critical, the following diagrams illustrate its mechanism of action and a general experimental workflow.
References
addressing resistance to RO-5963 treatment in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to RO-5963 treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX.[1][2][3] In cancer cells with wild-type p53, MDM2 and MDMX bind to p53, inhibiting its activity and promoting its degradation.[1][4][5] this compound prevents these interactions, leading to the stabilization and activation of p53.[1][6] This restored p53 function induces the transcription of target genes like p21, resulting in cell cycle arrest and apoptosis.[1][4][6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 5. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with RO-5963
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RO-5963, a dual p53-MDM2 and p53-MDMX inhibitor.
Troubleshooting Inconsistent Results with this compound
This guide addresses common issues that may lead to variable or unexpected results in experiments with this compound.
Question: Why am I observing weaker than expected apoptosis or cytotoxicity with this compound?
Answer: Several factors can contribute to reduced efficacy of this compound. Consider the following:
-
Cell Line Characteristics: The anti-tumor activity of this compound is dependent on the wild-type p53 status of the cell line.[1] Cells with mutant or null p53 will not exhibit a p53-dependent apoptotic response. Additionally, high levels of MDMX expression can confer resistance to MDM2 inhibitors.[2][3][4] Since this compound is a dual inhibitor, its efficacy can be influenced by the relative expression levels of MDM2 and MDMX.
-
Compound Integrity and Handling:
-
Solubility: this compound has poor water solubility and is typically dissolved in DMSO for in vitro experiments.[5] Ensure the compound is fully dissolved. If precipitation is observed, gentle warming and/or sonication may aid dissolution.[6] For in vivo studies, specific solvent mixtures are required.[6]
-
Storage: Stock solutions of this compound should be stored at -20°C for up to 6 months.[1] For shorter periods of up to one month, storage at -20°C is also acceptable.[6] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
-
-
Experimental Conditions:
-
Cell Density: The initial number of cells seeded can impact the effective concentration of the inhibitor per cell. It is important to maintain consistent cell densities across experiments.
-
Incubation Time: The duration of exposure to this compound can influence the observed effect. Apoptotic effects have been reported after 48 hours of treatment.[6]
-
Question: My Western blot results for p53, p21, and MDM2 activation are inconsistent. What could be the problem?
Answer: Inconsistent Western blot results can arise from several sources. Here are some troubleshooting tips:
-
Successful p53 Activation: Upon successful inhibition of the p53-MDM2 interaction by this compound, you should observe an increase in the protein levels of p53 and its transcriptional targets, p21 and MDM2.[6][7]
-
Protocol Execution:
-
Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Loading: Accurate protein quantification and equal loading across all wells are critical for reliable results.
-
Antibody Quality: Use validated antibodies specific for your target proteins. Titrate your primary and secondary antibodies to determine the optimal concentration.
-
-
Cell Line Considerations: As mentioned previously, the p53 status of your cell line is critical. No p53 activation should be expected in p53-mutant or null cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[2][5] By binding to the p53-binding pockets of both MDM2 and MDMX, it blocks their interaction with p53. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation.[8][9] Activated p53 can then induce cell cycle arrest and apoptosis.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended.[6] It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is soluble in DMSO.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including a vehicle control.
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is most effective in cancer cell lines that express wild-type p53.[1] Its efficacy may be enhanced in tumors that overexpress MDM2 or have a high MDMX to MDM2 ratio, where dual inhibition is advantageous.[3][7]
Q5: What are the expected cellular outcomes after treating cells with this compound?
A5: Treatment of susceptible cancer cells with this compound is expected to lead to the stabilization and accumulation of p53, followed by the upregulation of p53 target genes like CDKN1A (p21) and MDM2.[6][7] This can result in cell cycle arrest, primarily in the G1 and G2 phases, and ultimately, apoptosis.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (p53-MDM2) | ~17 nM | In vitro assay | [6] |
| IC50 (p53-MDMX) | ~24 nM | In vitro assay | [6] |
| Apoptotic Activity | Potent at 10-20 µM (48h) | MCF7, ZR75-30 | [6] |
| p53 Activation | Effective at 10 µM (24h) | MCF7 | [6] |
Experimental Protocols
Western Blot for p53, p21, and MDM2 Detection
This protocol outlines the steps for detecting the activation of the p53 pathway following treatment with this compound.
-
Cell Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described above (e.g., for 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A general workflow for assessing this compound activity.
References
- 1. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDMX overexpression prevents p53 activation by the MDM2 inhibitor Nutlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
minimizing RO-5963 toxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with RO-5963, a dual inhibitor of p53-MDM2 and p53-MDMX. The primary focus of this guide is to help minimize the toxicity of this compound in normal (non-cancerous) cells, ensuring the generation of robust and reliable data.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule that functions as a dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[1][2][3] In many cancer cells with wild-type p53, the p53 tumor suppressor protein is inactivated by its negative regulators, MDM2 and MDMX. This compound works by binding to MDM2 and MDMX, preventing them from interacting with and inhibiting p53. This leads to the reactivation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: What is the primary difference in the effect of this compound on normal cells versus cancer cells?
The primary difference lies in the cellular outcome following p53 activation. In cancer cells with wild-type p53, activation of the p53 pathway by this compound typically leads to apoptosis (programmed cell death).[2][3][4] In contrast, in normal cells, p53 activation primarily induces a transient cell cycle arrest, allowing for cellular repair and preventing the propagation of damaged cells. Normal cells are generally more resistant to apoptosis induced by non-genotoxic p53 activation.
Q3: What are the known off-target effects or toxicities of this compound in normal cells?
While specific data on this compound's toxicity in a wide range of normal human cell lines is limited in publicly available literature, the main on-target effect in normal proliferating cells is cell cycle arrest.[5][6] In a preclinical setting, MDM2 inhibitors as a class have been associated with hematological toxicities, such as thrombocytopenia and neutropenia, due to the role of the p53-MDM2 axis in hematopoietic stem cell regulation. Therefore, it is crucial to monitor the health of normal cells in your experiments.
Q4: How can I determine the optimal concentration of this compound for my experiments to maximize cancer cell-specific effects?
To determine the optimal concentration, it is recommended to perform a dose-response experiment comparing the effects of this compound on your cancer cell line of interest and a relevant normal (non-cancerous) cell line.
-
Recommendation: Use a broad range of concentrations initially (e.g., from 1 nM to 100 µM) to generate a dose-response curve for both cell types.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the cancer cell line and the half-maximal cytotoxic concentration (CC50) for the normal cell line.
-
Selection: The optimal concentration for your experiments will be in the range where you observe a significant effect on cancer cells with minimal toxicity to the normal cells.
II. Troubleshooting Guide: Minimizing this compound Toxicity in Normal Cells
This guide provides practical steps to troubleshoot and mitigate the cytotoxic effects of this compound on normal cells in your in vitro experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High toxicity observed in normal control cell lines. | Concentration of this compound is too high. | 1. Perform a dose-response curve: As detailed in FAQ Q4, determine the CC50 for your normal cell line. 2. Use a lower concentration: Select a concentration that is effective against your cancer cell line but below the CC50 for the normal cells. |
| Solvent (e.g., DMSO) toxicity. | 1. Check final solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[7] 2. Run a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound.[7] | |
| Sub-optimal cell culture conditions. | 1. Ensure consistent cell health: Use cells with a low passage number and ensure they are in the logarithmic growth phase before treatment. 2. Optimize seeding density: Avoid both sparse and overly confluent cultures, as this can affect cellular responses to treatment. | |
| Difficulty in achieving a therapeutic window between cancer and normal cells. | Similar sensitivity of the chosen cell lines to p53 activation. | 1. Select an appropriate normal cell line: If possible, use a normal cell line from the same tissue of origin as your cancer cell line. 2. Consider a p53-mutant cancer cell line as a negative control: This will help confirm that the observed effects are p53-dependent. This compound is significantly less active in p53-mutant cells.[4] |
| Long exposure time. | 1. Perform a time-course experiment: Evaluate the effects of this compound at different time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. | |
| Unexpected experimental results or lack of reproducibility. | Compound instability. | 1. Proper storage: Store the this compound stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. 2. Fresh dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. |
| Variability in experimental procedures. | 1. Standardize protocols: Ensure consistency in all experimental steps, including cell seeding, drug preparation, incubation times, and assay procedures.[7] |
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 |
| p53-MDM2 Interaction | Binding Assay | ~17 nM |
| p53-MDMX Interaction | Binding Assay | ~24 nM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][2][3]
Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | EC50 |
| MCF7 | Breast Cancer | Wild-Type | ~2-3 µM |
| HCT116 | Colon Cancer | Wild-Type | ~2-3 µM |
| RKO | Colon Cancer | Wild-Type | ~2-3 µM |
| SW480 | Colon Cancer | Mutant | > 10 µM |
| MDA-MB-435 | Melanoma | Mutant | > 10 µM |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response.[4]
IV. Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the viability of cells treated with this compound.
Materials:
-
96-well cell culture plates
-
Your cell lines of interest (cancer and normal)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9][10]
Materials:
-
6-well cell culture plates
-
Your cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11][12]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[13][14]
Materials:
-
6-well cell culture plates
-
Your cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. Fix for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
Protocol 4: Western Blotting for p53 and p21
This protocol is for detecting the protein levels of p53 and its downstream target p21.[17][18][19][20][21]
Materials:
-
6-well cell culture plates
-
Your cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
V. Visualizations
Caption: this compound inhibits MDM2 and MDMX, leading to p53 activation and downstream cellular outcomes.
Caption: A generalized workflow for evaluating the effects of this compound in vitro.
Caption: A logical flowchart for troubleshooting unexpected toxicity of this compound in normal cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring long-term protection of normal human fibroblasts and epithelial cells from chemotherapy in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. pubcompare.ai [pubcompare.ai]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
RO-5963 In Vivo Delivery and Formulation Technical Support Center
Welcome to the technical support center for the in vivo delivery and formulation of RO-5963. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of this potent dual MDM2/MDMX inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo administration and formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Formulation | This compound is poorly soluble in aqueous solutions. | 1. Use of Co-solvents: Employ a co-solvent system such as DMSO in combination with PEG300 and Tween-80 to improve solubility. Ensure the final concentration of DMSO is kept low (typically <10%) to minimize in vivo toxicity. 2. Complexation with Cyclodextrins: Utilize solubility enhancers like sulfobutylether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. 3. Sonication/Heating: Gentle heating (to around 37°C) and sonication can aid in the dissolution of this compound in the formulation vehicle. However, be cautious about potential degradation of the compound at elevated temperatures. Always check for precipitation upon cooling to room temperature. |
| Low Bioavailability/Efficacy In Vivo | - Inefficient absorption from the administration site. - Rapid metabolism or clearance. - Suboptimal formulation leading to poor drug exposure. | 1. Formulation Optimization: Experiment with different formulation strategies. For oral administration, consider lipid-based formulations or the creation of a solid dispersion to enhance absorption. For parenteral routes, ensure the formulation maintains this compound in solution in a bioavailable form. 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and ensure more direct systemic exposure. 3. Dose Escalation Study: Conduct a dose-escalation study to determine if higher doses can achieve the desired therapeutic effect without significant toxicity. |
| Vehicle-Related Toxicity in Animal Models | Certain excipients, especially at high concentrations, can cause adverse effects. | 1. Minimize Harsh Solvents: Reduce the percentage of solvents like DMSO in the final formulation. 2. Excipient Safety: Consult literature for the safety profiles of the excipients being used in your chosen animal model and administration route. 3. Control Groups: Always include a vehicle-only control group in your in vivo experiments to differentiate between vehicle-induced effects and compound-specific toxicity. |
| Inconsistent Results Between Experiments | - Variability in formulation preparation. - Instability of the formulation. | 1. Standardize Protocol: Adhere strictly to a detailed and standardized protocol for formulation preparation. 2. Fresh Preparations: Prepare formulations fresh before each experiment, as the stability of this compound in solution may be limited.[1] Stock solutions in DMSO are generally stable for longer periods when stored at -20°C or -80°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the in vivo delivery of this compound?
A1: The primary challenge is its poor aqueous solubility.[2] this compound is a lipophilic molecule, which makes it difficult to dissolve in physiological buffers for in vivo administration. This can lead to low bioavailability and inconsistent results if not formulated properly.
Q2: What are the recommended starting formulations for in vivo studies with this compound?
A2: Based on supplier recommendations, two common starting formulations are:
-
A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[3][4][5]
-
A cyclodextrin-based formulation of 10% DMSO and 90% (20% w/v) SBE-β-CD in saline .[3]
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Q3: Can this compound be administered orally?
A3: While oral administration is possible, it is likely to be challenging due to the poor solubility of this compound, which may result in low and variable oral bioavailability.[6] Formulation strategies such as lipid-based delivery systems or solid dispersions may be necessary to enhance oral absorption. For initial in vivo efficacy studies, parenteral routes like intravenous or intraperitoneal injection are often preferred to ensure consistent systemic exposure.
Q4: How can I assess the stability of my this compound formulation?
A4: Visual inspection for precipitation is the first step. For a more quantitative assessment, you can analyze the concentration of this compound in the formulation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). It is recommended to prepare formulations fresh for each experiment to minimize stability concerns.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual inhibitor of MDM2 and MDMX.[1][7][8] It binds to both proteins, preventing their interaction with the tumor suppressor protein p53.[1][7][8] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][7]
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations in Rats (Example Data)
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Drug in Saline (Suspension) | Oral | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Co-solvent Formulation | Oral | 50 | 450 ± 90 | 2.0 | 2900 ± 550 | 15 |
| Lipid-Based Formulation | Oral | 50 | 800 ± 150 | 1.5 | 6000 ± 1100 | 30 |
| Co-solvent Formulation | IV | 10 | 2500 ± 400 | 0.1 | 20000 ± 3500 | 100 |
Note: This table contains example data and is not representative of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Formulation
This protocol is adapted from common procedures for formulating poorly soluble compounds for in vivo use.[3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), low endotoxin
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 37.5 mg/mL. This stock solution can be stored at -20°C or -80°C for future use.[1]
-
Calculate the required volumes. For a final formulation of 1 mL, the volumes would be:
-
DMSO (from stock solution): 100 µL (for a final concentration of 10%)
-
PEG300: 400 µL (for a final concentration of 40%)
-
Tween-80: 50 µL (for a final concentration of 5%)
-
Saline: 450 µL (for a final concentration of 45%)
-
-
Combine the components. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO.
-
Add the PEG300 and vortex thoroughly to mix.
-
Add the Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add the saline and vortex to obtain a clear solution.
-
If any precipitation is observed, gentle warming (e.g., in a 37°C water bath) and/or brief sonication may be used to aid dissolution. Ensure the solution is clear before administration.
-
This formulation should be prepared fresh on the day of the experiment.
Protocol 2: Preparation of this compound with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol utilizes a cyclodextrin to enhance the solubility of this compound.[3][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. This may require vortexing and gentle warming.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 37.5 mg/mL.
-
Calculate the required volumes. For a final formulation of 1 mL, the volumes would be:
-
DMSO (from stock solution): 100 µL (for a final concentration of 10%)
-
20% SBE-β-CD in saline: 900 µL (for a final concentration of 90%)
-
-
Combine the components. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO.
-
Add the 20% SBE-β-CD solution and vortex thoroughly until the solution is clear.
-
This formulation is generally more stable than co-solvent systems but should ideally be prepared fresh.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
References
- 1. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeting p53-MDM2-MDMX Loop for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Anti-Leukemic Potential of Thymoquinone/Sulfobutylether-β-cyclodextrin (SBE-β-CD) Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected western blot results after RO-5963 treatment
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering unexpected Western blot results following treatment with RO-5963.
Understanding this compound: Mechanism of Action
This compound is a potent and specific dual inhibitor of the p53-MDM2 and p53-MDMX interactions. In many cancer cells with wild-type p53, the tumor suppressor protein p53 is kept at low levels by Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). MDM2, an E3 ubiquitin ligase, targets p53 for degradation by the proteasome. By binding to both MDM2 and MDMX, this compound prevents them from interacting with p53. This leads to the stabilization and accumulation of p53, which can then activate downstream signaling pathways to induce cell cycle arrest and apoptosis. Consequently, treatment with this compound is expected to increase the protein levels of p53 and its transcriptional targets, such as p21 and MDM2 itself (due to a negative feedback loop).
This compound Signaling Pathway
Caption: this compound inhibits MDM2/MDMX, stabilizing p53 and activating downstream targets.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I not seeing an increase in p53 protein levels after this compound treatment?
| Possible Cause | Recommended Solution |
| Cell line has mutant or null p53 status. | This compound's mechanism relies on stabilizing wild-type (WT) p53. The drug will have minimal to no effect on p53 levels in cells that do not express WT p53. Action: Confirm the p53 status of your cell line using literature or sequencing. Use a known WT p53 cell line (e.g., MCF7, HCT116) as a positive control. |
| This compound concentration is too low or treatment time is too short. | The dose- and time-response can vary between cell lines. Action: Perform a dose-response (e.g., 0.1, 1, 10, 20 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line. A 24-hour treatment with 10 µM is a common starting point. |
| Compound degradation. | Improper storage can lead to loss of activity. Action: Ensure this compound is stored correctly (e.g., -20°C for 1 month, -80°C for 6 months) and freshly diluted before use. |
| Western blot technical issues (e.g., poor protein transfer). | Low molecular weight proteins like p53 (~53 kDa) can sometimes be transferred inefficiently or over-transferred (through the membrane). Action: Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on your specific system. You can place a second membrane behind the first to check for over-transfer. |
Question 2: p53 levels increased, but I don't see a corresponding increase in p21 or MDM2.
| Possible Cause | Recommended Solution |
| Sub-optimal antibody performance. | The primary antibodies for p21 or MDM2 may be non-specific or used at a suboptimal dilution. Action: Run a positive control lysate known to express high levels of p21 and MDM2. Optimize the primary antibody concentration through titration. If issues persist, try an antibody from a different vendor or one validated for Western blotting. |
| Delayed downstream protein expression. | The accumulation of p53 precedes the transcription and translation of its target genes. Action: Extend the treatment time. While p53 can accumulate within hours, its downstream targets like p21 and MDM2 may require longer incubation (e.g., 24-48 hours) to show a robust increase. |
| Issues with nuclear translocation of p53. | For p53 to function as a transcription factor, it must be in the nucleus. While this compound stabilizes p53, other cellular factors could be affecting its localization. Action: Perform cellular fractionation to prepare separate nuclear and cytoplasmic lysates. Run Western blots on both fractions to confirm p53 is accumulating in the nucleus. |
Question 3: My protein bands are at an unexpected molecular weight.
| Possible Cause | Recommended Solution |
| Higher Molecular Weight Bands: Post-translational modifications (PTMs) like phosphorylation or ubiquitination can cause a shift to a higher apparent molecular weight. | Action: Check databases like UniProt for known PTMs of your target protein. To confirm phosphorylation, you can treat lysates with a phosphatase (e.g., λ-phosphatase) prior to loading. The band should shift down to its expected size. |
| Lower Molecular Weight Bands: Protein degradation or cleavage by proteases released during cell lysis can result in smaller fragments. | Action: Ensure you are using fresh protease and phosphatase inhibitor cocktails in your lysis buffer. Keep samples on ice at all times during preparation. The presence of known splice variants could also explain smaller bands. |
| Significantly Higher Molecular Weight Bands: Incomplete denaturation of samples can lead to protein aggregates or unresolved complexes. | Action: Ensure your lysis buffer contains sufficient denaturing agents (e.g., SDS). Prepare fresh sample loading buffer with a reducing agent (e.g., DTT or β-mercaptoethanol) and heat samples at 95-100°C for 5-10 minutes before loading. |
Question 4: My Western blot has high background or non-specific bands.
This is a common issue in Western blotting and is not specific to this compound treatment.
| Possible Cause | Recommended Solution |
| Insufficient blocking. | The blocking buffer is not adequately preventing non-specific antibody binding to the membrane. |
| Antibody concentration is too high. | Both primary and secondary antibody concentrations can contribute to high background and non-specific bands. |
| Inadequate washing. | Residual unbound antibodies are not being washed away effectively. |
Experimental Protocols & Data
Western Blot Workflow for this compound Analysis
Caption: Standard experimental workflow for Western blot analysis after this compound treatment.
Protocol: Immunoblotting for p53 Pathway Activation
-
Cell Treatment: Plate wild-type p53 cancer cells (e.g., MCF7) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. Scrape cells, collect lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an appropriate percentage SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Analyze band intensities, normalizing to a loading control (e.g., β-Actin or GAPDH).
Expected Results & Antibody Data
The following table summarizes the expected outcome and provides example antibody information.
| Target Protein | Expected Result after this compound | Approx. Molecular Weight | Example Primary Antibody (Vendor, Cat#) | Recommended Dilution |
| p53 | Increase | ~53 kDa | Santa Cruz, sc-126 | 1:1000 |
| p21 | Increase | ~21 kDa | Cell Signaling, #2947 | 1:1000 |
| MDM2 | Increase | ~90 kDa | Abcam, ab16895 | 1:2000 |
| β-Actin | No Change (Loading Control) | ~42 kDa | Sigma-Aldrich, A5441 | 1:5000 |
Note: Antibody concentrations are starting recommendations and should be optimized for your specific experimental conditions.
Navigating the Challenges of RO-5963's Poor Water Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of RO-5963, a potent dual inhibitor of p53-MDM2 and p53-MDMX interactions.[1][2][3][4] This guide offers practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a hydrophobic molecule with inherently poor water solubility.[1] Direct dissolution in aqueous solutions is challenging due to its chemical structure. An initial stock solution in an appropriate organic solvent is required before further dilution into aqueous experimental media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "crashing out," where the compound precipitates upon introduction to a poor solvent. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5% for cell-based assays, to avoid both insolubility and solvent-induced toxicity.[5] A stepwise dilution approach is also recommended.[5] For in vivo preparations, co-solvents and other excipients are necessary to maintain solubility.
Q4: Are there alternative methods to enhance the solubility of this compound for in vivo studies?
A4: Yes, various formulation strategies can be employed to improve the solubility and bioavailability of poorly water-soluble compounds like this compound. These include the use of co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), and complexing agents like cyclodextrins (e.g., SBE-β-CD).[2] These excipients help to create a more favorable microenvironment for the compound, preventing precipitation upon administration.
Troubleshooting Guide: Common Solubility Issues with this compound
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Difficulty dissolving this compound powder in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound aggregation. | - Ensure you are using the correct volume of DMSO to achieve the desired concentration.- Use high-purity, anhydrous DMSO, as it is highly hygroscopic.[2]- Aid dissolution by gentle warming (to 37°C) and/or sonication in a water bath.[2] |
| Precipitation observed in DMSO stock solution during storage. | - Stock solution is supersaturated.- Water absorption by DMSO.- Freeze-thaw cycles. | - Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]- Ensure vials are tightly sealed to prevent moisture absorption.- If precipitation occurs, gently warm and sonicate the aliquot before use. |
| Cloudiness or precipitation in the final aqueous solution after dilution. | - Final DMSO concentration is too high.- The aqueous solubility limit of this compound is exceeded.- Incompatible buffer components. | - Decrease the final DMSO concentration by preparing a more concentrated stock or adjusting the dilution factor. Aim for <0.5% DMSO for in vitro assays.[5]- For in vivo studies, use a validated formulation with co-solvents and/or surfactants (see protocols below).- Perform a small-scale test to ensure compatibility with your specific buffer system. |
| Inconsistent results in animal studies. | - Poor bioavailability due to precipitation of the compound at the injection site or in the bloodstream.- Improper formulation. | - Utilize a robust formulation designed for poorly soluble compounds. Two validated protocols for this compound are provided below.- Ensure the formulation is clear and free of precipitates before administration. |
Quantitative Solubility Data for this compound
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 150 mg/mL (289.07 mM) | Requires ultrasonic assistance for complete dissolution.[2] |
| In Vivo Formulation 1 | ≥ 3.75 mg/mL (7.23 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 3.75 mg/mL (7.23 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Quantitative data is not readily available, but empirical evidence shows low solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 518.90 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Co-solvent/Surfactant Method)
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Methodology:
-
Prepare a concentrated DMSO stock: Prepare a 37.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Combine DMSO stock and PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 37.5 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing until a clear, homogenous solution is formed.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until fully incorporated.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing.
-
Final Concentration: This procedure yields a 3.75 mg/mL solution of this compound in the final vehicle.[2] The solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies (Cyclodextrin Method)
Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
Methodology:
-
Prepare 20% SBE-β-CD solution: Dissolve 2 g of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in 10 mL of sterile saline. Ensure it is fully dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare a concentrated DMSO stock: Prepare a 37.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Combine DMSO stock and SBE-β-CD solution: In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution. To this, add 100 µL of the 37.5 mg/mL this compound DMSO stock solution.
-
Mix thoroughly: Vortex the mixture until a clear and homogenous solution is obtained.
-
Final Concentration: This procedure yields a 3.75 mg/mL solution of this compound.[2] This formulation should also be prepared fresh for use.
Visualizing Experimental Processes and Pathways
References
Validation & Comparative
A Head-to-Head Battle for p53 Activation: RO-5963 vs. Nutlin-3a
A comprehensive guide for researchers on the differential mechanisms and efficacy of two key MDM2-p53 inhibitors.
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, making its activation a key therapeutic strategy. Two prominent small molecules, RO-5963 and Nutlin-3a, have emerged as potent activators of the p53 pathway by inhibiting its primary negative regulator, MDM2. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
While both molecules aim to liberate p53 from MDM2's grasp, their fundamental mechanisms differ significantly. Nutlin-3a is a well-established, potent, and selective inhibitor of the MDM2-p53 interaction.[1][2] In contrast, this compound is a dual inhibitor, targeting not only the MDM2-p53 interaction but also the interaction between p53 and MDMX (also known as MDM4), another critical negative regulator of p53.[3][4] This dual-targeting approach gives this compound a distinct advantage in cancer cells that overexpress MDMX, where Nutlin-3a's efficacy is limited.[3][4]
Performance Data: A Quantitative Comparison
The following table summarizes the key quantitative data comparing the efficacy of this compound and Nutlin-3a in inhibiting the p53-MDM2/MDMX interactions.
| Parameter | This compound | Nutlin-3a | Reference |
| Target(s) | MDM2 and MDMX | MDM2 | [3][4] |
| IC50 (p53-MDM2) | ~17 nM | ~19 nM - 90 nM | [1][3] |
| IC50 (p53-MDMX) | ~24 nM | ~9 µM | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the binding of p53 to MDM2/MDMX by 50%. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
Caption: p53 signaling pathway and points of intervention by Nutlin-3a and this compound.
Caption: General experimental workflow for comparing MDM2-p53 inhibitors.
Downstream Cellular Effects: A Deeper Dive
Activation of p53 by either this compound or Nutlin-3a leads to a cascade of downstream events, primarily cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Both compounds induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G1 phase. This allows time for DNA repair or, if the damage is too severe, progression to apoptosis.[5][6]
-
Apoptosis: In many cancer cell lines, particularly those with wild-type p53, both this compound and Nutlin-3a can induce apoptosis.[3][7] this compound has demonstrated significantly higher apoptotic activity than Nutlin-3a in cell lines with high levels of MDMX, such as MCF7 and ZR75-30 breast cancer cells.[3][4] This is a direct consequence of its ability to inhibit both MDM2 and MDMX, leading to a more complete activation of p53.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Western Blot for p53, p21, and MDM2 Levels
This protocol is used to determine the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with the inhibitors.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Nutlin-3a, or a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Co-Immunoprecipitation for MDM2-p53 Interaction
This assay is designed to assess the ability of the inhibitors to disrupt the physical interaction between MDM2 and p53 within the cell.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in the Western Blot protocol.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against MDM2 or p53 overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2 to detect the co-precipitated protein.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or Nutlin-3a for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[8]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Methodology:
-
Cell Culture and Treatment: Treat cells with the inhibitors as described for the cell viability assay.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[3][9]
Conclusion: Choosing the Right Inhibitor
Both this compound and Nutlin-3a are invaluable tools for studying and manipulating the p53 pathway. The choice between them hinges on the specific research question and the cellular context.
-
Nutlin-3a is an excellent choice for specifically interrogating the MDM2-p53 axis and serves as a benchmark compound in this field. Its selectivity makes it ideal for studies where the involvement of MDMX is to be excluded.
-
This compound offers a more comprehensive approach to p53 activation, particularly in cancer models where MDMX overexpression contributes to p53 suppression. Its dual-inhibitory action makes it a potentially more effective therapeutic agent in such contexts.
By understanding the distinct mechanisms and employing the detailed protocols provided, researchers can effectively leverage these powerful molecules to advance our understanding of p53 biology and develop novel cancer therapies.
References
- 1. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
RO-5963: A Superior Alternative to Nutlin in Overcoming Resistance in Cancer Cells
A comprehensive analysis of RO-5963's efficacy, particularly in cancer cells resistant to Nutlin-class MDM2 inhibitors.
For researchers and drug development professionals navigating the complexities of p53-targeted cancer therapies, the emergence of resistance to MDM2 inhibitors like Nutlin-3a presents a significant hurdle. This guide provides a detailed comparison of this compound and Nutlin-3a, focusing on their efficacy in Nutlin-resistant cancer cells. The evidence presented underscores this compound's potential as a more effective therapeutic strategy in cancers with specific molecular profiles.
Overcoming the Hurdle of Nutlin Resistance
Nutlin-3a, a potent and specific inhibitor of the p53-MDM2 interaction, has shown promise in reactivating p53 and inducing apoptosis in cancer cells with wild-type p53.[1][2] However, its efficacy is often limited in tumors that have developed resistance. A primary mechanism of this resistance is the overexpression of MDMX (also known as HDMX or MDM4), a homolog of MDM2 that also binds to and inhibits p53.[1][3] Nutlin-3a is ineffective at disrupting the p53-MDMX interaction, allowing cancer cells with high MDMX levels to evade p53-mediated apoptosis.[1] Acquired resistance to Nutlins can also arise from mutations in the TP53 gene itself.[3][4]
This compound: A Dual Inhibitor of MDM2 and MDMX
This compound distinguishes itself from Nutlin-3a by acting as a dual inhibitor, targeting both MDM2 and MDMX.[5][6] This dual-action mechanism is the key to its enhanced efficacy in Nutlin-resistant settings. By inhibiting both negative regulators of p53, this compound can fully unleash the tumor-suppressive functions of p53, even in cells with high MDMX expression.[5]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, highlighting the superior performance of this compound in various cancer cell lines, particularly those with high MDMX levels.
Table 1: Inhibitory Activity of this compound vs. Nutlin-3a
| Compound | Target | IC50 |
| This compound | p53-MDM2 | ~17 nM[5][6] |
| p53-MDMX | ~24 nM[5][6] | |
| Nutlin-3a | p53-MDM2 | ~19 nM |
| p53-MDMX | ~9 µM |
Table 2: Apoptotic Activity in MDMX-Overexpressing Breast Cancer Cell Lines
| Cell Line | Treatment (48h) | % Apoptotic Cells (± SD) |
| MCF7 | Nutlin-3a (10 µM) | Low apoptotic activity |
| This compound (10 µM) | Significantly higher than Nutlin-3a | |
| This compound (20 µM) | Significantly higher than Nutlin-3a[5] | |
| ZR75-30 | Nutlin-3a (10 µM) | Practically no activity |
| This compound (10 µM) | Much higher apoptotic activity than Nutlin-3a[5] | |
| This compound (20 µM) | Much higher apoptotic activity than Nutlin-3a[5] |
Table 3: Cell Viability in p53 Wild-Type Cancer Cell Lines
| Cell Line | Compound | IC50 (Cell Growth Inhibition) |
| MCF-7 | This compound | 2-3 µM[7] |
| HCT-116 | This compound | 2-3 µM[7] |
| RKO | This compound | 2-3 µM[7] |
Signaling Pathway Analysis
The differential effects of this compound and Nutlin-3a on the p53 signaling pathway are central to understanding their efficacy.
Caption: p53 pathway regulation by MDM2/MDMX and points of intervention for this compound and Nutlin-3a.
As the diagram illustrates, both MDM2 and MDMX negatively regulate p53. While Nutlin-3a only disrupts the MDM2-p53 interaction, this compound's dual inhibitory action on both MDM2 and MDMX leads to a more robust activation of p53 and its downstream targets like p21, resulting in enhanced cell cycle arrest and apoptosis.[5]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented.
Western Blotting for Protein Expression Analysis
-
Objective: To determine the levels of p53 and its target proteins (p21, MDM2) following treatment with this compound or Nutlin-3a.
-
Methodology:
-
Cancer cells were seeded and allowed to adhere overnight.
-
Cells were treated with the indicated concentrations of this compound or Nutlin-3a for 24 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Annexin V Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Methodology:
-
Cells were treated with this compound or Nutlin-3a for 48 hours.
-
Both floating and adherent cells were collected and washed with PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.
-
The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) was determined by flow cytometry.
-
Caption: A generalized workflow for in vitro evaluation of this compound and Nutlin-3a.
Co-Immunoprecipitation for Protein-Protein Interaction
-
Objective: To assess the disruption of p53-MDM2 and p53-MDMX interactions by this compound.
-
Methodology:
-
MCF7 cells were treated with this compound or Nutlin-3a.
-
Cell lysates were prepared, and a portion was saved as input control.
-
The remaining lysate was incubated with an antibody against p53 or MDMX overnight with gentle rotation.
-
Protein A/G agarose beads were added to pull down the antibody-protein complexes.
-
The beads were washed to remove non-specific binding.
-
The immunoprecipitated proteins were eluted and analyzed by Western blotting for the presence of p53, MDM2, and MDMX.
-
Conclusion
The available data strongly suggest that this compound is a promising therapeutic agent, particularly for cancers that have developed resistance to MDM2-specific inhibitors like Nutlin-3a through the upregulation of MDMX. Its ability to dually inhibit both MDM2 and MDMX allows for a more complete reactivation of the p53 tumor suppressor pathway, leading to enhanced apoptosis in resistant cancer cells. For researchers in the field, this compound represents a significant advancement in the strategy of p53-targeted cancer therapy and warrants further investigation in preclinical and clinical settings.
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Resistance to Inhibitors of the Human Double Minute-2 E3 Ligase is Mediated by Point Mutations of p53, but can be Overcome with the p53 Targeting Agent RITA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of acquired nutlin-3 resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
Validating RO-5963's Dual Inhibition of MDM2 and MDMX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO-5963's performance as a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX) with other relevant inhibitors. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to validate its mechanism of action and therapeutic potential.
Introduction to p53 Regulation by MDM2 and MDMX
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] Its activity is tightly controlled by the negative regulators MDM2 and its homolog, MDMX.[2][3] Both proteins bind to the N-terminal domain of p53, inhibiting its transcriptional activity.[3][4] MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][5] While MDMX lacks intrinsic E3 ligase activity, it can heterodimerize with MDM2 to enhance p53 ubiquitination.[2] In many cancers with wild-type p53, the overexpression of MDM2 or MDMX leads to p53 inactivation, promoting tumor survival.[5] Therefore, inhibiting the p53-MDM2/MDMX interaction is a promising strategy for cancer therapy.[4][5]
This compound: A Potent Dual Inhibitor
This compound is a cell-permeable, small-molecule inhibitor designed to block the interaction of p53 with both MDM2 and MDMX. It is a water-soluble analog of RO-2443, developed to improve physicochemical properties for better therapeutic application.[5]
Mechanism of Action
Unlike inhibitors that competitively block the p53 binding pocket, this compound induces the formation of MDM2 and MDMX dimers.[2] This dimerization prevents their interaction with p53, leading to p53 stabilization and the activation of its downstream signaling pathways.[2][6] Crystal structures of the related compound RO-2443 bound to MDMX reveal that the inhibitor induces the formation of dimeric MDMX complexes, thereby blocking p53 interaction.[3]
Comparative Performance Data
This compound demonstrates potent dual inhibition of MDM2 and MDMX, which is a significant advantage over MDM2-selective inhibitors, particularly in cancers with high MDMX expression.
In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against p53-MDM2 and p53-MDMX interactions, compared to the well-characterized MDM2 inhibitor, Nutlin-3a.
| Compound | Target | IC50 (nM) | Reference |
| This compound | p53-MDM2 | ~17 | [2][6][7][8] |
| p53-MDMX | ~24 | [2][6][7][8] | |
| Nutlin-3a | p53-MDM2 | ~19 | [6] |
| p53-MDMX | ~9000 | [6] |
As the data indicates, this compound inhibits both MDM2 and MDMX with similar high potency, whereas Nutlin-3a is significantly less effective against MDMX.[6]
Cellular Activity in Cancer Cell Lines
This compound's dual inhibition translates to effective p53 pathway activation and potent anti-proliferative effects in cancer cells, especially those overexpressing MDMX.
| Cell Line | p53 Status | MDMX Expression | This compound Effect | Comparison with Nutlin-3a | Reference |
| MCF7 (Breast Cancer) | Wild-Type | High | Stabilizes p53, elevates p21 and MDM2 levels, induces apoptosis.[2][5] | Higher apoptotic activity than Nutlin-3a.[2][6] | [2][5][6] |
| ZR75-30 (Breast Cancer) | Wild-Type | Intermediate | Induces apoptosis.[6] | Much higher apoptotic activity than Nutlin-3a, which has practically no activity.[6] | [6] |
| SJSA-X (Osteosarcoma) | Wild-Type | High (Overexpressed) | Overcomes apoptotic resistance.[3][6] | Nutlin-3a is inactive.[6] | [3][6] |
| HCT-116 (Colon Cancer) | Wild-Type | - | Active (IC50 = 2-3 µM). | - | [5] |
| RKO (Colon Cancer) | Wild-Type | - | Active (IC50 = 2-3 µM). | - | [5] |
| SW480 (Colon Cancer) | Mutant | - | Inactive (IC50 > 10 µM). | - | [5] |
These findings highlight that this compound's ability to inhibit MDMX is crucial for its efficacy in cancer cells where MDMX is a key driver of p53 inactivation.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Binding Assay (for IC50 Determination)
A competitive binding assay is used to determine the IC50 values of inhibitors for the p53-MDM2 and p53-MDMX interactions.
Materials:
-
Recombinant human MDM2 and MDMX proteins
-
Biotinylated p53 peptide (N-terminal region)
-
Inhibitor compounds (this compound, Nutlin-3a)
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
96-well microplates
-
Plate reader
Procedure:
-
Coat 96-well plates with MDM2 or MDMX protein and incubate overnight at 4°C.
-
Wash the plates to remove unbound protein.
-
Add a pre-determined concentration of biotinylated p53 peptide along with a serial dilution of the inhibitor to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plates to remove unbound peptide and inhibitor.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plates and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting for p53 Pathway Activation
Western blotting is used to assess the levels of p53 and its downstream targets, p21 and MDM2, in cells treated with the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting p53-MDM2-MDMX Loop for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 6. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
A Comparative Guide to Alternative Dual MDM2/MDMX Inhibitors of RO-5963
For researchers and drug development professionals investigating the p53 signaling pathway, the quest for potent and specific inhibitors of its negative regulators, MDM2 and MDMX, is of paramount importance. While RO-5963 has been a notable dual inhibitor, its suboptimal pharmacological properties have spurred the development of alternatives. This guide provides a detailed comparison of prominent alternative dual MDM2/MDMX inhibitors, focusing on their performance, supported by experimental data, and methodologies.
Introduction to MDM2/MDMX Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulators, MDM2 and MDMX. Both proteins bind to the N-terminal transactivation domain of p53, inhibiting its activity. While MDM2 primarily targets p53 for proteasomal degradation through its E3 ubiquitin ligase activity, MDMX, lacking this intrinsic activity, can heterodimerize with MDM2 to enhance p53 ubiquitination. Therefore, dual inhibition of both MDM2 and MDMX is a promising therapeutic strategy to fully reactivate p53 in cancer cells.[1][2]
This compound is a small molecule that potently inhibits the p53-MDM2 and p53-MDMX interactions.[3] However, it has been reported to possess poor pharmacological characteristics, limiting its clinical development.[4] This has led to the exploration of alternative scaffolds, including stapled peptides and repurposed drugs.
Competitor Landscape: ALRN-6924 and Nintedanib
Two leading alternatives to this compound are the stapled peptide ALRN-6924 and the repurposed multi-kinase inhibitor, nintedanib.
-
ALRN-6924 (Sulanemadlin): A first-in-class stapled α-helical peptide that mimics the p53 α-helix, enabling it to bind with high affinity to both MDM2 and MDMX.[5][6] Its development from a precursor, ATSP-7041, has shown improved potency and drug-like properties.[7][8] ALRN-6924 is the only dual inhibitor that has advanced to clinical trials.[9]
-
Nintedanib: An FDA-approved multi-kinase inhibitor that was identified as a dual MDM2/MDMX inhibitor through a drug repurposing screen.[10][11] It exerts its effect by disrupting the p53-MDM2/MDMX interactions.[10]
Performance Comparison
This section provides a quantitative comparison of this compound, ALRN-6924, and Nintedanib based on available preclinical data. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in a single experimental setting are limited.
Biochemical and Cellular Potency
| Inhibitor | Target | Binding Affinity (IC50/Kd) | Cellular Activity (EC50/IC50) | Cell Line | Reference |
| This compound | MDM2 | ~17 nM (IC50) | ~2-3 µM (IC50, cell growth) | MCF-7, HCT-116, RKO | [3] |
| MDMX | ~24 nM (IC50) | [3] | |||
| ALRN-6924 | MDM2 | High Affinity (qualitative) | Submicromolar (cell growth) | Various p53-WT cancer cell lines | [6][12] |
| MDMX | High Affinity (qualitative) | [6][12] | |||
| Nintedanib | MDM2 | 1.79 ± 0.34 µM (Kd) | 0.306 µM (IC50, cell growth) | HCT116 | [10][13] |
| MDMX | 0.72 ± 0.40 µM (Kd) | 1.017 µM (IC50, cell growth) | SJSA-1 | [10] | |
| 0.339 µM (IC50, cell growth) | MCF-7 | [10] | |||
| 0.080 µM (IC50, cell growth) | SH-SY5Y | [10] |
In Vivo Efficacy
Direct comparative in vivo studies are scarce. However, individual studies demonstrate the anti-tumor activity of these inhibitors.
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | Not extensively reported due to poor pharmacological properties. | - | - | [4] |
| ALRN-6924 | Xenograft models | Acute Myeloid Leukemia, Breast Cancer, Osteosarcoma | Markedly improves survival in AML xenografts. Suppresses tumor growth in breast and bone cancer models. | [5][8] |
| Nintedanib | Not reported in the context of MDM2/MDMX inhibition. | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: p53-MDM2/MDMX signaling pathway and inhibitor action.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the disruption of the p53-MDM2 or p53-MDMX interaction by a test compound.
-
Reagents and Materials:
-
Purified recombinant human MDM2 or MDMX protein.
-
A fluorescently labeled (e.g., Rhodamine) p53-derived peptide probe.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Test compounds (inhibitors) at various concentrations.
-
384-well black plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add a fixed concentration of the fluorescent p53 peptide and MDM2/MDMX protein to the wells of the 384-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The decrease in polarization signal indicates the displacement of the fluorescent peptide from MDM2/MDMX by the inhibitor.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Microscale Thermophoresis (MST) for Binding Affinity
MST measures the affinity of a ligand to a target protein by detecting changes in fluorescence as a result of an infrared laser-induced temperature change.
-
Reagents and Materials:
-
Purified recombinant human MDM2 or MDMX protein (fluorescently labeled or using intrinsic fluorescence).
-
Test compound (inhibitor) at various concentrations.
-
Assay buffer.
-
MST capillaries.
-
An MST instrument.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Mix each dilution with a constant concentration of the fluorescently labeled MDM2 or MDMX protein.
-
Load the mixtures into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
The change in thermophoresis upon ligand binding is used to determine the dissociation constant (Kd).
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of inhibitors on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116).
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
A microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot for Pathway Analysis
This technique is used to detect the levels of specific proteins (p53, p21, MDM2) to confirm the on-target effect of the inhibitors.
-
Reagents and Materials:
-
Cancer cells treated with the inhibitor.
-
Lysis buffer.
-
Protein quantification assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line.
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predefined schedule and route (e.g., oral gavage, intravenous injection).
-
Measure the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Plot tumor growth curves to assess the anti-tumor efficacy.
-
Conclusion
The landscape of dual MDM2/MDMX inhibitors is evolving, with promising alternatives to this compound emerging. The stapled peptide ALRN-6924 has shown significant promise with high affinity and progression into clinical trials, representing a new modality for targeting protein-protein interactions. Nintedanib, identified through drug repurposing, offers the advantage of a known safety profile and provides a valuable small molecule alternative. The choice of inhibitor for further investigation will depend on the specific research or therapeutic context, with considerations for potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these and future dual MDM2/MDMX inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of RO-5963 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual MDM2/MDMX inhibitor RO-5963 and genetic knockdown of MDM2 and MDMX. The objective is to cross-validate the pharmacological effects of this compound with the genetic approach of silencing its targets, offering insights into its specificity and on-target effects.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the negative regulators MDM2 and MDMX, which bind to p53 and inhibit its transcriptional activity. In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2 and/or MDMX. Therefore, inhibiting the p53-MDM2/MDMX interaction is a promising therapeutic strategy.
This compound is a potent small molecule that dually inhibits the p53-MDM2 and p53-MDMX interactions, with IC50 values of approximately 17 nM and 24 nM, respectively. This guide compares the cellular effects of this compound with those observed upon genetic knockdown of MDM2 and MDMX, focusing on apoptosis and cell cycle progression.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative effects of this compound and MDM2/MDMX genetic knockdowns on apoptosis and cell cycle distribution in various cancer cell lines.
Table 1: Comparison of Apoptosis Induction
| Treatment/Target | Cell Line | Concentration/Method | Duration | Apoptotic Cell Population (%) | Key Findings |
| This compound | MCF-7 | 20 µM | 48 hours | "Massive cell death" | Significantly higher apoptotic activity compared to MDM2-specific inhibitors like Nutlin. |
| This compound | ZR-75-30 | 20 µM | 48 hours | "Much higher apoptotic activity than Nutlin" | Effective in cell lines with high MDMX expression. |
| MDM2 Knockdown | MCF-7 | siRNA | 48 hours | Control: 32.3%, siMDM2: 56.6% | Significant increase in apoptosis upon silencing MDM2. |
| MDMX Knockdown | MCF-7 | siRNA | - | - | Enhances apoptosis induced by MDM2 inhibitors. |
Table 2: Comparison of Cell Cycle Arrest
| Treatment/Target | Cell Line | Concentration/Method | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Key Findings |
| This compound | HCT116, RKO | - | - | - | - | - | Induces G1 and G2 phase arrest. |
| Untreated Control | HCT116 | - | - | 19.62 | 80.38 | - | Baseline cell cycle distribution. |
| MDM2 Knockdown | MCF-7 | siRNA | - | - | - | - | Induces G1 phase arrest. |
| MDMX Knockdown | - | siRNA | - | - | - | - | Can induce G1 arrest. |
Note: Direct quantitative comparison of cell cycle data for this compound and genetic knockdowns in the same cell line from the available search results is limited. The table reflects qualitative findings and baseline data where available.
Experimental Protocols
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound or transfect with siRNA for the indicated time.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Genetic Knockdown (siRNA Transfection)
This protocol describes a general procedure for transiently knocking down MDM2 or MDMX expression using small interfering RNA (siRNA).
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of MDM2 or MDMX siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) into serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells.
-
Incubate the cells for 48-72 hours before analysis.
-
-
Validation:
-
Confirm the knockdown efficiency by Western blotting or qRT-PCR for MDM2 or MDMX protein or mRNA levels, respectively.
-
Western Blotting
This protocol is used to detect the protein levels of p53, p21, and MDM2.
-
Cell Lysis:
-
Lyse the treated or transfected cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, and MDM2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Mandatory Visualizations
Signaling Pathway
Caption: p53 signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow for comparing this compound and genetic knockdowns.
Specificity of RO-5963 in p53 Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO-5963's performance in activating the p53 pathway with other alternative compounds. Supporting experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate a comprehensive assessment of this compound's specificity.
Introduction to p53 Pathway Activation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers, the function of p53 is inhibited by its negative regulators, murine double minute 2 (MDM2) and murine double minute X (MDMX).[2][3] These proteins bind to p53, leading to its degradation and functional inactivation.[3][4] Small molecule inhibitors that disrupt the p53-MDM2/MDMX interaction can restore p53 function, making this a promising therapeutic strategy for cancer treatment.[3][4]
This compound is a dual inhibitor of both p53-MDM2 and p53-MDMX interactions.[2][5][6] This guide assesses the specificity of this compound in activating the p53 pathway by comparing it with other known p53 activators, including the well-characterized MDM2-specific inhibitor Nutlin-3a and other dual or specific inhibitors.
Comparative Analysis of p53 Pathway Activators
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (p53-MDM2) | IC50 (p53-MDMX) | Ki (MDM2) | Notes |
| This compound | MDM2/MDMX | ~17 nM[6] | ~24 nM[5][6] | - | Dual inhibitor with nearly equipotent activity against MDM2 and MDMX.[2] |
| Nutlin-3a | MDM2 | ~19 nM | ~9 µM | - | MDM2-specific antagonist, ~400-fold less potent against MDMX. |
| MI-219 | MDM2 | - | - | 5 nM | Highly selective for MDM2, over 10,000-fold more selective than for MDMX.[7][8] |
| ATSP-7041 | MDM2/MDMX | Binds with nanomolar affinity | Binds with nanomolar affinity | - | A stapled α-helical peptide and potent dual inhibitor.[2] |
| ALRN-6924 | MDM2/MDMX | Binds with high affinity | Binds with high affinity | - | A stabilized, cell-permeating peptide that disrupts p53 inhibition by both MDM2 and MDMX.[9][10] |
Table 2: Cellular Activity in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | EC50 / IC50 (Cell Viability) | Key Observations |
| This compound | MCF7, HCT-116, RKO | IC50 = 2-3 µM | Active in p53 wild-type cells, inactive in p53 mutant cells (IC50 > 10 µM).[4] |
| Nutlin-3a | Various | - | Induces cell cycle arrest and apoptosis in p53 wild-type cells.[1][11] Resistance observed in cells with high MDMX expression. |
| MI-219 | SJSA-1, LNCaP, 22Rv1 | IC50 = 0.4-0.8 µM | Potently inhibits cell growth in p53 wild-type cells.[8] |
| ATSP-7041 | SJSA-1, MCF-7 | Submicromolar activity | Induces p53 signaling and shows on-target mechanism of action.[12][13] |
| ALRN-6924 | Solid tumors/lymphomas | Dose-dependent anti-tumor activity | Well-tolerated and demonstrates anti-tumor activity in clinical trials.[9][14] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the specificity of p53 pathway activators.
Western Blotting for p53 Pathway Activation
This protocol is used to determine the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with a p53 activator.
-
Cell Culture and Treatment:
-
Plate cancer cells with wild-type p53 (e.g., MCF7, SJSA-1) at a suitable density.[4][13]
-
Allow cells to adhere and grow to a logarithmic phase.
-
Treat cells with varying concentrations of the test compound (e.g., this compound, Nutlin-3a) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[4][13]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13][15]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Co-Immunoprecipitation (Co-IP) to Assess Disruption of p53-MDM2/MDMX Interaction
This protocol is used to determine if a compound can disrupt the binding of p53 to MDM2 and MDMX within the cellular context.
-
Cell Culture and Treatment:
-
Culture and treat cells as described in the Western Blotting protocol. A shorter treatment duration (e.g., 4 hours) may be sufficient.[4]
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody specific for p53 or MDMX overnight at 4°C.[4]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against p53, MDM2, and MDMX to detect the co-immunoprecipitated proteins.[4]
-
-
Data Analysis:
-
A decrease in the amount of MDM2 and/or MDMX co-immunoprecipitated with p53 in treated cells compared to control cells indicates that the compound disrupts the respective interaction.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the p53 signaling pathway, a typical experimental workflow for assessing specificity, and the logical relationship of this compound's specificity.
Caption: The p53 signaling pathway.
Caption: Experimental workflow for specificity assessment.
Caption: Specificity of this compound's action.
Discussion on Specificity
The specificity of this compound in activating the p53 pathway is primarily defined by its dual inhibitory action on both MDM2 and MDMX. This contrasts with MDM2-specific inhibitors like Nutlin-3a, which are less effective in cancer cells that overexpress MDMX.[2][13] The experimental data consistently show that this compound's activity is dependent on the wild-type status of p53, as it shows significantly lower efficacy in p53 mutant cell lines.[4] This dependence on wild-type p53 is a key indicator of its specific on-target activity.
The ability of this compound to overcome resistance to MDM2 antagonists in MDMX-overexpressing cells highlights its broader therapeutic potential in a wider range of tumors.[2] Further studies on potential off-target effects are necessary for a complete specificity profile, as off-target activities are a common characteristic of small molecule inhibitors.[5][16][17]
Conclusion
This compound demonstrates a high degree of specificity for the p53 pathway through its dual inhibition of MDM2 and MDMX. This is supported by its potent and nearly equipotent in vitro inhibitory activity against both targets and its selective cytotoxicity towards p53 wild-type cancer cells. Compared to MDM2-specific inhibitors, this compound offers the advantage of being effective in tumors with high levels of MDMX. The provided experimental protocols and comparative data serve as a valuable resource for researchers evaluating this compound as a tool for p53 pathway research and as a potential therapeutic agent.
References
- 1. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]
- 10. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
A Comparative Guide to RO-5963 and Siremadlin: Dual versus Selective Inhibition of the p53-MDM2/MDMX Axis
For researchers and drug development professionals navigating the landscape of p53-reactivating cancer therapies, understanding the nuances of molecules targeting the p53-MDM2 pathway is critical. This guide provides a detailed comparison of two significant compounds: RO-5963, a dual inhibitor of both MDM2 and MDMX, and siremadlin (HDM201), a highly potent and selective MDM2 inhibitor. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, biochemical potency, cellular activity, and clinical development status.
At a Glance: Key Differences
| Feature | This compound | Siremadlin (HDM201) |
| Target(s) | MDM2 and MDMX | MDM2 |
| Mechanism of Action | Induces dimerization of MDM2 and MDMX, blocking their interaction with p53. | Binds to the p53-binding pocket of MDM2, preventing p53 ubiquitination and degradation. |
| Reported Potency | IC50 (p53-MDM2): ~17 nM IC50 (p53-MDMX): ~24 nM[1] | Picomolar affinity for MDM2 with >10,000-fold selectivity over MDMX.[2][3] |
| Key Advantage | Effective in cancers overexpressing MDMX, where selective MDM2 inhibitors may be less active.[4][5] | High potency and selectivity for MDM2. |
| Clinical Development | Preclinical | Phase I/II clinical trials. |
Mechanism of Action: A Tale of Two Strategies
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by two negative regulators, MDM2 and MDMX.[5] While both proteins bind to p53 and inhibit its transcriptional activity, only MDM2 possesses E3 ubiquitin ligase activity to target p53 for proteasomal degradation.[5] However, MDMX can enhance the E3 ligase activity of MDM2.[5]
This compound: The Dual-Inhibition Approach
This compound employs a unique mechanism of action by inducing the dimerization of both MDM2 and MDMX.[4][6] This inhibitor-driven dimerization physically blocks the p53-binding pocket on both regulatory proteins, leading to the stabilization and activation of p53.[4][6] This dual-inhibition strategy is particularly relevant in tumors that overexpress MDMX, a common mechanism of resistance to MDM2-selective inhibitors.[4][5]
Siremadlin: The Selective-Inhibition Strategy
Siremadlin is a highly potent and selective small molecule inhibitor that binds to the p53-binding pocket of MDM2 with very high affinity.[2] By occupying this pocket, siremadlin directly prevents the interaction between MDM2 and p53, thereby inhibiting MDM2-mediated ubiquitination and degradation of p53.[2] This leads to the accumulation of functional p53 in cancer cells, triggering downstream pathways of cell cycle arrest and apoptosis.[2][7] Its high selectivity means it has minimal direct effect on the p53-MDMX interaction.[2]
Signaling Pathway Diagrams
Below are graphical representations of the signaling pathways affected by this compound and siremadlin.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Non-Genotoxic Mechanism of RO-5963: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to support the non-genotoxic mechanism of action of RO-5963, a dual inhibitor of the p53-MDM2 and p53-MDMX interactions. While specific quantitative data from standardized genotoxicity assays for this compound are not publicly available, this document compiles the existing mechanistic evidence and contrasts it with the expected outcomes for genotoxic compounds. By examining the molecular signature of this compound's activity and comparing it to well-characterized genotoxic agents, we provide a framework for understanding its safety profile.
Executive Summary
This compound activates the p53 tumor suppressor pathway by disrupting its interaction with the negative regulators MDM2 and MDMX. This mode of action is fundamentally different from that of genotoxic agents, which activate p53 as a downstream consequence of DNA damage. The primary evidence for the non-genotoxic nature of this compound comes from the observation that it does not induce the phosphorylation of p53 at serine 15, a key marker of the DNA damage response. This guide presents this evidence alongside comparative data for known genotoxic compounds and detailed protocols for standard genotoxicity assays to provide a comprehensive resource for researchers.
Mechanism of Action: Non-Genotoxic p53 Activation
This compound is a small molecule designed to fit into the p53-binding pocket of both MDM2 and MDMX, thereby preventing the degradation of p53. This leads to the accumulation of p53 in the nucleus and the activation of p53-mediated downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
In contrast, genotoxic compounds damage DNA, which triggers a cascade of signaling events, including the activation of kinases such as ATM and ATR. These kinases then phosphorylate p53 at serine 15, leading to its stabilization and activation. The absence of this phosphorylation event in cells treated with this compound is a strong indicator of a non-genotoxic mechanism.
Comparative Data on Genotoxicity Markers
While quantitative results from standard genotoxicity assays for this compound are not publicly available, a key study by Graves et al. (2012) provides qualitative evidence of its non-genotoxic nature. The study demonstrated that treatment of cancer cell lines with this compound did not lead to an increase in the phosphorylation of p53 at serine 15, a hallmark of a genotoxic stress response. In contrast, the known genotoxic agent doxorubicin robustly induced p53-Ser15 phosphorylation in the same experimental system.
The following tables present representative data for commonly used positive and negative controls in standard genotoxicity assays. This provides a benchmark for interpreting the expected results for a non-genotoxic compound like this compound.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Representative Data
| Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Fold Increase in Revertants (vs. Control) | Genotoxic Potential |
| Negative Control (Vehicle) | - | -/+ | ~1.0 | Non-genotoxic |
| This compound (Expected) | Range | -/+ | No significant increase | Non-genotoxic |
| 2-Nitrofluorene (Positive Control) | 10 | - | > 2.0 | Genotoxic |
| Benzo[a]pyrene (Positive Control) | 5 | + | > 2.0 | Genotoxic |
Table 2: In Vitro Micronucleus Assay - Representative Data
| Compound | Concentration (µM) | Metabolic Activation (S9) | % Micronucleated Cells | Genotoxic Potential |
| Negative Control (Vehicle) | - | -/+ | Baseline (~1-2%) | Non-genotoxic |
| This compound (Expected) | Range | -/+ | No significant increase | Non-genotoxic |
| Mitomycin C (Positive Control) | 0.5 | - | Significantly increased | Genotoxic (Clastogen) |
| Colchicine (Positive Control) | 0.1 | - | Significantly increased | Genotoxic (Aneugen) |
| Cyclophosphamide (Positive Control) | 5 | + | Significantly increased | Genotoxic (Clastogen) |
Table 3: In Vivo Comet Assay - Representative Data
| Compound | Dose (mg/kg) | Tissue | % Tail DNA | Genotoxic Potential |
| Negative Control (Vehicle) | - | Liver | Baseline | Non-genotoxic |
| This compound (Expected) | Range | Liver | No significant increase | Non-genotoxic |
| Etoposide (Positive Control) | 10 | Liver | Significantly increased | Genotoxic |
| Doxorubicin (Positive Control) | 20 | Heart | Significantly increased | Genotoxic |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on OECD guidelines for regulatory submissions.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to detect point mutations induced by a test compound.
Protocol:
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control, and positive controls in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a mutagenic potential.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured.
-
Treatment: Cells are treated with this compound, a vehicle control, and positive controls for a short (3-6 hours) or long (24 hours) duration, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific fluorescent dye (e.g., DAPI or propidium iodide).
-
Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration under a fluorescence microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.
In Vivo Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Animal Dosing: Animals (typically rodents) are treated with this compound, a vehicle control, and a positive control, usually via the intended clinical route of administration.
-
Tissue Collection: After a specified time, various tissues are collected, and single-cell suspensions are prepared.
-
Embedding in Agarose: The cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail. A significant, dose-dependent increase in tail DNA compared to the vehicle control indicates DNA damage.
Conclusion
The available evidence strongly supports a non-genotoxic mechanism of action for this compound. Its mode of action, which involves the direct inhibition of p53-MDM2/MDMX interaction, bypasses the DNA damage response pathway that is activated by genotoxic agents. This is corroborated by the lack of p53 serine 15 phosphorylation upon treatment with this compound. While direct quantitative data from a full battery of genotoxicity assays on this compound is not publicly accessible, the mechanistic data provides a high degree of confidence in its non-genotoxic profile. This guide provides researchers and drug development professionals with the foundational knowledge and comparative context to assess the safety of this compound and similar non-genotoxic p53 activators.
Validating the Therapeutic Potential of RO-5963 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual MDM2/MDMX inhibitor RO-5963 with alternative therapeutic agents in preclinical models. The information presented is intended to assist researchers in evaluating the therapeutic potential of this compound for future clinical development.
Introduction to this compound and the p53 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulators, MDM2 and MDMX. This compound is a potent, cell-permeable small molecule that dually inhibits the interaction of p53 with both MDM2 and MDMX.[1][2] This dual inhibition is designed to reactivate the p53 pathway, leading to tumor cell death, particularly in cancers that are dependent on the overexpression of both MDM2 and MDMX for survival.
Comparative Preclinical Efficacy
This section provides a comparative analysis of this compound against other inhibitors of the p53-MDM2/MDMX pathway. The data is compiled from various preclinical studies and is presented to highlight the relative potency and efficacy of these compounds.
In Vitro Performance
The following table summarizes the in vitro activity of this compound in comparison to the well-characterized MDM2 inhibitor, Nutlin-3, and other dual MDM2/MDMX inhibitors like idasanutlin and ALRN-6924.
Table 1: In Vitro Comparison of p53-MDM2/MDMX Inhibitors
| Compound | Target(s) | IC50 (MDM2) | IC50 (MDMX) | Key In Vitro Findings | Reference(s) |
| This compound | MDM2/MDMX | ~17 nM | ~24 nM | Potent dual inhibitor. Shows significantly higher apoptotic activity than Nutlin-3 in MDMX-overexpressing cell lines (MCF7, ZR75-30). Activates p53 and its downstream targets p21 and MDM2. | [1][3][4] |
| Nutlin-3 | MDM2 | ~90 nM | >9 µM | Selective MDM2 inhibitor. Less effective in cancer cells with high levels of MDMX. | [5] |
| Idasanutlin (RG7388) | MDM2 | ~30 nM | >10 µM | Potent and selective MDM2 inhibitor with good oral bioavailability. | [6] |
| ALRN-6924 | MDM2/MDMX | Not specified | Not specified | Stapled peptide dual inhibitor. Demonstrates synergistic anti-tumor activity with chemotherapy in preclinical models. | [7] |
In Vivo Performance
Table 2: In Vivo Efficacy of p53-MDM2/MDMX Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Key In Vivo Findings | Reference(s) |
| This compound | Data not available in searched literature | - | - | - |
| Nutlin-3 | SJSA-1 (osteosarcoma) | 100 mg/kg, oral, daily | Significant tumor growth inhibition. | [2][8] |
| Idasanutlin (RG7388) | SJSA-1 (osteosarcoma) | 25 mg/kg, oral, daily | Showed superior tumor growth inhibition compared to RG7112 (an earlier generation MDM2 inhibitor). | [6] |
| ALRN-6924 | MCF-7 (breast cancer) | 20 mg/kg, IV, twice weekly | In combination with paclitaxel, significantly enhanced tumor growth inhibition compared to either agent alone. | [7] |
Note: The absence of direct comparative in vivo data for this compound is a significant limitation in fully assessing its preclinical therapeutic potential against other emerging inhibitors.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound functions by disrupting the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX. This leads to the stabilization and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis.
Caption: this compound mediated reactivation of the p53 pathway.
Typical Experimental Workflow for Preclinical Validation
The following diagram illustrates a standard workflow for the preclinical evaluation of a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of RO-5963: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel handling RO-5963, a potent dual inhibitor of p53-MDM2 and p53-MDMX, must adhere to stringent disposal procedures to ensure personal safety and environmental protection. Due to its high potency and potential cytotoxic effects, this compound requires management as a hazardous chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for handling high-potency research chemicals.
Core Principles for this compound Disposal
Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach based on the compound's known biological activity is imperative. This compound is a highly potent small molecule inhibitor with IC50 values in the low nanomolar range, indicating that even minute quantities can elicit a biological response. Therefore, all waste containing this compound, including pure compound, solutions, contaminated consumables, and personal protective equipment (PPE), must be treated as hazardous.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative information related to this compound's biological activity.
| Parameter | Value | Reference |
| p53-MDM2 IC50 | ~17 nM | [1] |
| p53-MDMX IC50 | ~24 nM | [1] |
Step-by-Step Disposal Protocol
Adherence to the following protocol is mandatory for all personnel handling this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, weighing papers, pipette tips, tubes, vials, and contaminated gloves and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used and have a secure lid.
-
Liquid Waste: All liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary solvent(s) and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
3. Storage:
-
Store waste containers in a designated, secure area, such as a satellite accumulation area, away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent spills.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour any liquid waste containing this compound down the drain.
-
Do not dispose of any solid waste containing this compound in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Signaling Pathway Context: The Importance of Proper Handling
This compound's mechanism of action involves the disruption of the p53-MDM2/MDMX interaction, a critical pathway in cell cycle regulation and apoptosis. The potency of this compound underscores the potential for unintended biological effects if not handled and disposed of correctly. The following diagram illustrates the targeted signaling pathway.
By adhering to these procedures, researchers can mitigate the risks associated with this potent compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling RO-5963
Essential Safety and Handling Guide for RO-5963
This document provides crucial safety, handling, and disposal protocols for the dual p53-MDM2/MDMX inhibitor, this compound. Given its potent biological activity, with IC50 values in the nanomolar range, proper handling is imperative to ensure personnel safety and experimental integrity.[1][2] The following procedures are based on standard best practices for handling potent, research-grade small molecule compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available in its entirety. The guidance provided herein is based on the compound's known biological potency and general safety protocols for hazardous laboratory chemicals. Researchers must always consult their institution's safety office and perform a risk assessment before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The minimum required PPE for handling this compound in solid or solution form is outlined below.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Unopened Vial | Lab Coat | Nitrile Gloves | Safety Glasses | Not generally required |
| Weighing Solid Compound | Lab Coat | Double Nitrile Gloves | Safety Goggles | N95 Respirator or use in a ventilated enclosure |
| Preparing Stock Solutions | Lab Coat | Double Nitrile Gloves | Safety Goggles & Face Shield | Recommended to be performed in a chemical fume hood |
| Cell Culture & Assays | Lab Coat | Nitrile Gloves | Safety Glasses | Not required if performed in a biological safety cabinet |
Operational and Disposal Plans
Following a strict, step-by-step procedure minimizes risk and ensures consistency.
Receiving and Storage
-
Upon Receipt: Inspect the vial for any damage or leaks within the secondary containment.
-
Storage (Lyophilized Powder): Store the lyophilized powder at -20°C for long-term stability.
-
Storage (Stock Solution): Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to six months or -20°C for up to one month.[2]
Preparation of Stock and Working Solutions
Note: All preparation of the concentrated stock solution should be performed in a chemical fume hood with appropriate PPE.
A. Preparation of a 10 mM DMSO Stock Solution:
-
Pre-weighing: Allow the vial of this compound (Molecular Weight: 518.9 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 192.7 µL of DMSO.
-
Dissolution: Vortex or sonicate the vial gently until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the solution into smaller, single-use tubes and store at -80°C.[2]
B. Preparation of an In-Vivo Formulation (Example): [2]
For a 3.75 mg/mL working solution:
-
Prepare a 37.5 mg/mL stock solution in DMSO.
-
In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach a final volume of 1 mL. Mix until a clear solution is formed.[2]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill: For a small spill of the powder, carefully wipe with a damp paper towel. For a solution spill, absorb with an inert material (e.g., vermiculite, sand). Decontaminate the area with a suitable cleaning agent. Place all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Unused Compound: Dispose of in the original container or a clearly labeled, sealed container through your institution's hazardous waste program.
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, tubes) that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.
-
Solutions: Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Experimental Protocol: Cell-Based Apoptosis Assay
This protocol provides a general methodology for treating cancer cells with this compound to assess its effect on apoptosis.
Objective: To determine the apoptotic activity of this compound in a cancer cell line expressing wild-type p53 (e.g., MCF7 or ZR75-30 breast cancer cells).[1][2]
Methodology:
-
Cell Seeding: Plate MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in the cell culture medium to achieve final desired concentrations (e.g., 10 µM, 20 µM).[2] Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 24 to 48 hours.[2]
-
Apoptosis Analysis: Assess apoptosis using a preferred method, such as:
-
Annexin V/Propidium Iodide Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
Caspase-Glo 3/7 Assay: Use a luminescent assay to measure caspase-3 and -7 activities, which are key markers of apoptosis.
-
Western Blotting: Analyze cell lysates for the cleavage of PARP or the levels of p53 and its target gene products like p21.[3]
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the relative caspase activity for each treatment condition compared to the vehicle control.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits MDM2/MDMX, stabilizing p53 to induce apoptosis.
Experimental Workflow
Caption: Workflow for a cell-based assay using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
